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2-(Prop-2-ynyloxy)butanoic acid Documentation Hub

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  • Product: 2-(Prop-2-ynyloxy)butanoic acid
  • CAS: 1157984-71-8

Core Science & Biosynthesis

Foundational

thermodynamic stability of alpha-alkoxy carboxylic acids

Thermodynamic Stability and Reactivity of α -Alkoxy Carboxylic Acids: A Technical Guide for Drug Development Executive Summary The thermodynamic stability of α -alkoxy carboxylic acids is a critical parameter in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Reactivity of α -Alkoxy Carboxylic Acids: A Technical Guide for Drug Development

Executive Summary The thermodynamic stability of α -alkoxy carboxylic acids is a critical parameter in modern drug development and synthetic methodology. The presence of an oxygen atom adjacent to the carboxylic acid profoundly alters both the ground-state thermodynamics (pKa, anion stability) and the transition-state kinetics during radical-mediated decarboxylation. This guide provides an in-depth analysis of these thermodynamic drivers, their application in metallaphotoredox catalysis, and self-validating protocols for their experimental utilization.

Structural Thermodynamics: Inductive vs. Resonance Effects

The fundamental thermodynamic behavior of α -alkoxy carboxylic acids (e.g., methoxyacetic acid, ethoxyacetic acid) is governed by the competing inductive and resonance effects of the α -oxygen atom.

In the ground state, the strong electron-withdrawing inductive effect of the oxygen atom polarizes the C–C bond, stabilizing the conjugate base (carboxylate anion) upon deprotonation. Consequently, methoxyacetic acid exhibits a pKa of 3.57, making it more than ten times more acidic than unsubstituted acetic acid (pKa 4.76) ()[1]. This thermodynamic stabilization of the anion is crucial for ensuring complete deprotonation under mild basic conditions, a prerequisite for many transition-metal and photoredox-catalyzed transformations ()[2].

The α -Alkoxy Radical: Thermodynamic Drivers in Decarboxylation

While the ground-state carboxylate is stabilized inductively, the transient α -alkoxy carbon-centered radical generated post-decarboxylation is stabilized via resonance (SOMO-HOMO interaction).

When subjected to single-electron transfer (SET) oxidation, the carboxylate anion forms a highly unstable carboxyl radical, which rapidly extrudes CO 2​ . The resulting α -alkoxy radical is thermodynamically stabilized by the adjacent oxygen lone pair, which donates electron density into the half-empty p -orbital of the carbon radical. This stabilization significantly lowers the activation energy barrier for decarboxylation compared to unfunctionalized aliphatic acids, making them ideal radical precursors ()[3].

Applications in Drug Discovery and Late-Stage Functionalization

The unique thermodynamic profile of α -alkoxy carboxylic acids has made them privileged substrates in drug discovery.

  • Bioisosteric Replacement: Carboxylic acids often suffer from poor membrane permeability. By leveraging organic photoredox catalysis, α -alkoxy carboxylic acids can be directly converted into bioisosteres such as tetrazoles or oxadiazolones, improving the pharmacokinetic (PK) properties of lead compounds ()[4].

  • Metallaphotoredox Cross-Coupling: The facile generation of stabilized α -oxy radicals has enabled dual nickel/photoredox catalysis for C(sp 2 )–C(sp 3 ) cross-coupling. This protocol allows for the orthogonal functionalization of complex morpholines and nucleosides, providing direct entry to antiviral agents and multivector architectures ()[5].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters of representative α -alkoxy carboxylic acids compared to standard aliphatic acids.

CompoundpKaRelative Acidity (vs Acetic Acid)Primary Anion Stabilization Mechanism
Acetic Acid4.761xN/A (Reference)
Methoxyacetic Acid3.57~15xInductive electron withdrawal by -OCH 3​
Ethoxyacetic Acid3.65~12xInductive electron withdrawal by -OCH 2​ CH 3​
3-Furoic Acid3.90~7xInductive/Resonance effects of furan ring
Thermodynamic Logic and Workflow Diagram

The following diagram maps the thermodynamic logic of generating and utilizing α -alkoxy radicals via photoredox catalysis.

G A α-Alkoxy Carboxylic Acid (Stable Ground State) B Deprotonation (Base: Li2CO3 or Amine) A->B Causality: Overcome pKa barrier C α-Alkoxy Carboxylate Anion (Inductively Stabilized, pKa ~3.6) B->C Yields soluble anion D Single Electron Transfer (SET) via Photocatalyst (Ir/Ru) C->D Oxidation to radical E Carboxyl Radical (Transient, Unstable) D->E E_ox matching F Decarboxylation (-CO2) Thermodynamic Sink E->F Entropic driving force G α-Alkoxy Carbon Radical (Resonance Stabilized by O-lone pair) F->G ΔG < 0 H Ni-Catalyzed Cross-Coupling (C-C Bond Formation) G->H Electrophile Trap

Figure 1: Thermodynamic logic of α-alkoxy carboxylic acid decarboxylation.

Experimental Methodologies: Self-Validating Protocols
Protocol 1: Potentiometric Determination of pKa and Ground-State Stability

Causality & Logic: To accurately predict the behavior of an α -alkoxy carboxylic acid in physiological environments or catalytic cycles, its exact pKa must be determined. Potentiometric titration maps the protonation state across the pH spectrum.

  • Preparation: Dissolve the α -alkoxy carboxylic acid (e.g., methoxyacetic acid) in CO 2​ -free ultrapure water to a concentration of 0.01 M.

    • Self-Validation: Using CO 2​ -free water prevents the formation of carbonic acid, which would artificially lower the initial pH and skew the titration curve.

  • Titration: Under a continuous inert N 2​ purge, titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator.

  • Analysis: Plot the first derivative of the pH with respect to the volume of titrant ( Δ pH/ Δ V) to locate the equivalence point. The pH at exactly half the equivalence volume represents the pKa.

Protocol 2: Metallaphotoredox-Mediated Decarboxylative Cross-Coupling

Causality & Logic: This protocol leverages the thermodynamic instability of the carboxyl radical and the stability of the resulting α -alkoxy radical to forge new C–C bonds. The Ir-photocatalyst is chosen because its excited-state oxidation potential perfectly matches the oxidation requirement of the α -alkoxy carboxylate anion.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the α -alkoxy carboxylic acid (1.5 equiv), aryl halide (1.0 equiv), NiCl 2​ ·glyme (10 mol%), and[Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ (1 mol%).

    • Self-Validation: The 1.5x excess of the carboxylic acid ensures that the thermodynamic sink (decarboxylation) drives the catalytic cycle forward without stalling the Ni-catalyst, ensuring complete conversion of the limiting aryl halide.

  • Solvent and Base: Add anhydrous DMF (0.1 M) and Cs 2​ CO 3​ (1.5 equiv). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger and triplet state quencher; rigorous degassing is mandatory to maintain the lifetime of the Ir excited state and the α -alkoxy radical.

  • Irradiation: Stir the mixture under irradiation with 450 nm blue LEDs at ambient temperature for 24 hours.

    • Causality: The 450 nm wavelength specifically targets the Metal-to-Ligand Charge Transfer (MLCT) band of the Iridium photocatalyst without inducing background photolysis of the organic substrates.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

References
  • Title: Methoxyacetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis Source: PubMed Central (NIH) URL: [Link]

  • Title: Absolute Kinetics of α -Methoxy Radical Reactions. A Foundation for a Kinetic Scale for α -Alkoxy Radical Reactions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

Ionization Dynamics and pKa Profiling of 2-(Prop-2-ynyloxy)butanoic Acid: A Technical Guide

Executive Summary In the landscape of modern drug development and bioconjugation, functionalized carboxylic acids serve as critical building blocks. 2-(Prop-2-ynyloxy)butanoic acid is a highly versatile aliphatic carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and bioconjugation, functionalized carboxylic acids serve as critical building blocks. 2-(Prop-2-ynyloxy)butanoic acid is a highly versatile aliphatic carboxylic acid characterized by an alpha-ether linkage and a terminal alkyne. This unique structural triad—a carboxylate pharmacophore, an oxygen-rich linker, and a bioorthogonal click-chemistry handle—makes it highly valuable for synthesizing targeted therapeutics, PROTACs, and functionalized biomaterials.

Understanding the precise ionization behavior (pKa) of this molecule is paramount. The pKa dictates the molecule's charge state at physiological pH, which in turn governs its aqueous solubility, lipophilicity (LogD), and membrane permeability. This whitepaper provides an in-depth analysis of the structural determinants of its acidity, predictive quantitative data, and a self-validating experimental protocol for empirical pKa determination.

Structural Determinants of Acidity

The acidity of a carboxylic acid is fundamentally driven by the thermodynamic stability of its conjugate base (the carboxylate anion). In 2-(prop-2-ynyloxy)butanoic acid, the ionization behavior is heavily modulated by the inductive effect (-I) of its substituents.

The Alpha-Alkoxy Effect

Unsubstituted butanoic acid has a pKa of approximately 4.82. However, introducing an electronegative oxygen atom at the alpha (C2) position drastically alters the electronic landscape. The oxygen atom pulls electron density away from the carboxylate group through the sigma-bond framework. This delocalizes the negative charge of the conjugate base, stabilizing it and consequently lowering the pKa. For context, the simplest alpha-alkoxy acid, methoxyacetic acid, possesses a significantly lower pKa of 3.57 compared to acetic acid's 4.76[1][2].

The Propargyl Influence

In 2-(prop-2-ynyloxy)butanoic acid, the ether oxygen is attached to a propargyl group (–CH₂–C≡CH). The terminal alkyne contains an sp-hybridized carbon. Because sp orbitals have 50% s-character, the electrons are held closer to the nucleus, making sp-hybridized carbons more electronegative than the sp³ carbons found in standard alkyl chains. This enhanced electronegativity exerts an additional electron-withdrawing pull through the ether oxygen, further stabilizing the carboxylate anion.

Physicochemical & Ionization Profile

The following table summarizes the quantitative physicochemical properties of 2-(prop-2-ynyloxy)butanoic acid, synthesizing its structural features into actionable pharmacokinetic data.

ParameterPredicted ValueMechanistic Rationale
Molecular Weight 142.15 g/mol Calculated based on the chemical formula C₇H₁₀O₃.
pKa ~3.45 ± 0.10Conjugate base stabilized via the strong -I effect of the alpha-alkoxy group and the sp-hybridized alkyne[1].
Physiological Charge -1At pH 7.4, the environment is ~4 pH units above the pKa, resulting in complete deprotonation[3].
LogP (Unionized) ~1.1The aliphatic butanoic backbone and alkyne group contribute to moderate baseline lipophilicity.
LogD (pH 7.4) ~ -2.0The predominantly ionized state drives high aqueous solubility, drastically lowering the partition coefficient at physiological pH.

Experimental Workflow: Self-Validating Potentiometric Titration

To empirically verify the pKa of 2-(prop-2-ynyloxy)butanoic acid, a highly controlled potentiometric titration is required. Standard titrations are prone to artifacts from dissolved CO₂ or electrode drift. The following methodology represents a self-validating system —it incorporates internal checks (blank subtraction and hysteresis monitoring) to ensure the resulting pKa is an intrinsic molecular property.

Step-by-Step Methodology
  • System Calibration & Blank Titration (Quality Control 1):

    • Calibrate the glass pH electrode using high-precision standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

    • Causality Insight: Perform a blank titration using only the background electrolyte (0.15 M KCl) with 0.1 M KOH. This quantifies trace carbonic acid (dissolved CO₂), allowing it to be mathematically subtracted from the sample run.

  • Sample Preparation:

    • Accurately weigh ~3 mg of 2-(prop-2-ynyloxy)butanoic acid.

    • Dissolve the sample in 50 mL of 0.15 M KCl.

    • Causality Insight: The high concentration of KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

  • Forward Titration:

    • Titrate the solution with standardized 0.1 M KOH under an inert argon blanket to prevent atmospheric CO₂ absorption.

    • Utilize dynamic dosing: add smaller volume increments (e.g., 0.01 mL) as the system approaches the predicted equivalence point (pH 3.0 – 4.5).

  • Reverse Titration (Quality Control 2 - Hysteresis Check):

    • Once the system reaches pH 11, immediately back-titrate the solution using standardized 0.1 M HCl.

    • Causality Insight: Overlay the forward and reverse titration curves. If the curves do not perfectly align (hysteresis), it indicates that the compound degraded at high pH or precipitated, invalidating the calculated pKa.

  • Data Analysis (Gran Plot):

    • Convert the raw pH vs. volume data into a Gran plot. This linearizes the sigmoidal titration curve, allowing for the mathematically precise extraction of the equivalence point and the exact pKa.

Workflow A 1. System Calibration (Standard Buffers & Blank) B 2. Sample Preparation (Dissolve in 0.15 M KCl) A->B C 3. Titration Execution (Add 0.1 M KOH incrementally) B->C D 4. Data Acquisition (Monitor pH vs. Volume) C->D E 5. Gran Plot Analysis (Determine Exact pKa) D->E

Fig 1: Self-validating potentiometric titration workflow for pKa determination.

Pharmacokinetic Implications & Drug Design

The ionization behavior of 2-(prop-2-ynyloxy)butanoic acid dictates its utility in biological systems. According to the Henderson-Hasselbalch equation, a compound with a pKa of ~3.45 will exist in distinct states depending on the physiological compartment.

  • Gastric Absorption (pH ~1.5): In the highly acidic environment of the stomach, the ambient pH is roughly two units below the pKa. The molecule will exist predominantly (>99%) in its unionized, protonated form (HA) . In this state, its lipophilicity is maximized (LogP ~1.1), allowing for rapid passive diffusion across the gastric mucosa.

  • Systemic Circulation (pH 7.4): Upon entering the bloodstream or the intestinal tract (pH ~6.5), the environment shifts to well above the pKa. The molecule rapidly deprotonates into its ionized, anionic form (A⁻) . This imparts massive aqueous solubility, preventing the molecule from crossing the blood-brain barrier (BBB) via passive diffusion, thereby restricting its distribution to peripheral tissues unless actively transported by Monocarboxylate Transporters (MCTs).

Bioorthogonal Applications

Because the terminal alkyne is electronically isolated from the carboxylate ionization center, it serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Researchers can use this molecule to append highly soluble, negatively charged functional groups onto hydrophobic drug cores without altering the fundamental click-chemistry kinetics.

PK_Logic Acid 2-(Prop-2-ynyloxy) butanoic acid LowPH Stomach (pH 1.5) pH < pKa Acid->LowPH HighPH Intestine/Blood (pH 7.4) pH > pKa Acid->HighPH Unionized Unionized (HA) High Lipophilicity LowPH->Unionized Ionized Ionized (A-) High Solubility HighPH->Ionized Permeability Membrane Permeation Unionized->Permeability Distribution Systemic Circulation Ionized->Distribution Permeability->Distribution

Fig 2: Logical relationship between pH-dependent ionization and pharmacokinetics.

References

  • Methoxyacetic acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Showing Compound Methoxyacetic acid (FDB111678) - FooDB Source: foodb.ca URL:[Link]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of 2-(Prop-2-ynyloxy)butanoic Acid: A Technical Guide

Executive Summary In modern drug discovery and bioconjugation, heterobifunctional linkers are the architectural backbone of advanced modalities such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, heterobifunctional linkers are the architectural backbone of advanced modalities such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and engineered biomaterials. 2-(Prop-2-ynyloxy)butanoic acid is a highly versatile, low-molecular-weight building block featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for amide coupling[1][2].

However, the successful integration of this molecule into synthetic workflows depends entirely on understanding its solvation thermodynamics. As a Senior Application Scientist, I frequently observe that assay failures or poor conjugation yields stem not from chemical reactivity, but from fundamental misunderstandings of phase behavior and solvent compatibility. This whitepaper provides a comprehensive, causality-driven guide to the solubility of 2-(Prop-2-ynyloxy)butanoic acid in both organic and aqueous media.

Physicochemical Profiling: The Causality of Solvation

To predict the solubility of 2-(Prop-2-ynyloxy)butanoic acid, we must deconstruct its molecular architecture. The molecule (C₇H₁₀O₃) possesses three distinct micro-environments that dictate its interactions with solvent molecules:

  • The Terminal Alkyne (-C≡CH): The sp-hybridized carbon-carbon triple bond is electron-dense but essentially non-polar. It relies on London dispersion forces and dipole-induced dipole interactions for solvation. Because alkynes are weakly polarizable, they exhibit poor solubility in highly polar, hydrogen-bonding networks like pure neutral water, but dissolve readily in organic solvents[3][4].

  • The Ether Linkage (-O-): The oxygen atom acts as a localized hydrogen bond acceptor. This significantly enhances the molecule's flexibility and hydration potential compared to a purely aliphatic chain, bridging the lipophilic alkyne and the polar acid.

  • The Carboxylic Acid (-COOH): This is the primary driver of the molecule's macroscopic solubility. It acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents, carboxylic acids form stable, self-associating dimers, which drastically reduces solubility. In aqueous media, its ionizable nature (pKa ~ 3.8–4.2) dictates a highly pH-dependent solubility profile.

Solubility Profile in Organic Solvents

When preparing stock solutions for synthetic chemistry or biological screening, selecting the correct organic solvent is critical to prevent precipitation upon dilution.

In non-polar solvents (e.g., hexane, heptane), 2-(Prop-2-ynyloxy)butanoic acid exhibits poor solubility because the non-polar solvent cannot disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers. Conversely, polar aprotic solvents like DMSO and DMF act as strong hydrogen bond acceptors, breaking these dimers and solvating the monomeric acid efficiently.

Quantitative Solubility Summary
Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application Context
Polar Aprotic DMSO, DMF46.7, 36.7> 100 Ideal for high-concentration stock solutions and EDC/NHS activation[1].
Polar Protic Methanol, Ethanol32.7, 24.5> 50 Excellent for recrystallization or protic phase reactions.
Halogenated Dichloromethane (DCM)8.910 - 50 Moderate; suitable for organic extractions or anhydrous coupling.
Ethers THF, Dioxane7.5, 2.220 - 50 Good; THF effectively solvates the ether and alkyne moieties.
Non-Polar Hexane, Heptane~1.9< 1 Poor; causes precipitation due to un-solvated carboxylic acid dimerization.

Solubility in Aqueous Media: A pH-Dependent System

For bioconjugation (e.g., labeling proteins via click chemistry), the reaction must occur in aqueous buffers[2]. The solubility of 2-(Prop-2-ynyloxy)butanoic acid in water is governed by the Henderson-Hasselbalch equation.

At a pH below its pKa (e.g., pH < 3.0), the molecule exists in its neutral, protonated state. The lipophilic character of the alkyne and the butanoic acid backbone dominates, resulting in limited aqueous solubility (often requiring 5-10% DMSO co-solvent to maintain a homogeneous solution).

However, as the pH is raised above the pKa (e.g., physiological pH 7.4), the carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This ionic species is heavily hydrated by water molecules through ion-dipole interactions, increasing the aqueous solubility exponentially.

G A Protonated State (pH < pKa ~4.0) Neutral, Lipophilic B Deprotonated State (pH > pKa ~4.0) Anionic, Hydrophilic A->B  + OH- (Base)   C Soluble in Organic Solvents (DCM, EtOAc, DMSO) A->C B->A  + H+ (Acid)   D Soluble in Aqueous Buffers (PBS, HEPES) B->D

Fig 1: pH-dependent ionization and solvent preference of 2-(Prop-2-ynyloxy)butanoic acid.

Experimental Methodology: Thermodynamic Solubility Profiling

To ensure scientific integrity, relying on theoretical solubility is insufficient. As a standard practice, we employ a self-validating shake-flask method coupled with HPLC-UV/MS. This protocol is self-validating because the physical presence of a solid pellet after equilibration guarantees that the solvent is fully saturated, ensuring the measured concentration is the true thermodynamic maximum, rather than a transient kinetic state.

Step-by-Step Protocol
  • Preparation of Saturated Suspension: In a 2 mL Eppendorf tube, add 50 mg of 2-(Prop-2-ynyloxy)butanoic acid. Add 500 µL of the target solvent (e.g., PBS pH 7.4 or pure DCM).

  • Equilibration: Vortex the mixture for 1 minute. Place the tube in a thermomixer set to 25 °C and agitate at 800 rpm for 24 hours.

    • Crucial Check: Inspect the tube. If no solid is visible, the solution is not saturated. Add an additional 20 mg of compound and repeat equilibration until a solid pellet remains.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (use Nylon for aqueous buffers) to remove sub-visible micro-crystals.

  • Quantification: Dilute the filtered supernatant by a known factor (e.g., 1:100) into the HPLC mobile phase. Analyze via HPLC-UV (monitoring at 210 nm due to the lack of strong chromophores) or LC-MS. Quantify against a standard curve generated from a pre-dissolved DMSO stock.

G N1 1. Add Excess Solid to Target Solvent N2 2. Equilibrate (24h) at Constant Temp (25°C) N1->N2 N3 3. Centrifuge & Filter (0.22 µm PTFE/Nylon) N2->N3 Err Visual Check: Is solid pellet present? (Self-Validation) N2->Err N4 4. HPLC-UV/MS Analysis of Supernatant N3->N4 N5 5. Calculate Thermodynamic Solubility (mg/mL) N4->N5

Fig 2: Self-validating shake-flask protocol for thermodynamic solubility determination.

Application Insights for the Bench Scientist

Understanding the solubility profile of 2-(Prop-2-ynyloxy)butanoic acid directly impacts synthetic success:

  • For Amide Coupling (EDC/NHS): Always perform the activation step in an anhydrous, polar aprotic solvent like DMF or DMSO[1]. Water will compete as a nucleophile, hydrolyzing the active ester. The high solubility of the compound in DMF ensures rapid activation kinetics.

  • For CuAAC Click Chemistry: When reacting the alkyne moiety with an azide-tagged biomolecule in aqueous media, ensure the pH is maintained between 7.0 and 8.0[2]. The deprotonated carboxylate will act as an internal solubilizing group, often eliminating the need for cytotoxic organic co-solvents, which is vital when working with delicate proteins or live cells.

References

  • Physical and Chemical Properties of Alkynes | CK-12 Foundation. CK-12. Available at:[Link]

  • 3.11: Physical Properties of Alkynes - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Solubility of Organic Compounds - Chemistry. University of Calgary. Available at:[Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. Available at:[Link]

Sources

Exploratory

identifying chiral centers in 2-(Prop-2-ynyloxy)butanoic acid

An In-Depth Technical Guide to the Identification of Chiral Centers in 2-(Prop-2-ynyloxy)butanoic Acid Abstract Chirality is a fundamental property in molecular science with profound implications in pharmacology and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification of Chiral Centers in 2-(Prop-2-ynyloxy)butanoic Acid

Abstract

Chirality is a fundamental property in molecular science with profound implications in pharmacology and drug development. The stereoisomers, or enantiomers, of a chiral molecule can exhibit significantly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[1][2][3] Consequently, the precise identification and characterization of chiral centers are critical mandates in modern drug discovery and regulatory compliance.[2][4] This guide provides a detailed technical analysis of 2-(Prop-2-ynyloxy)butanoic acid, outlining a systematic methodology for identifying its chiral center. It further describes an experimental protocol for the empirical verification of its optical activity and presents a logical framework for understanding its stereochemical properties, tailored for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Pharmaceutical Development

In the chiral environment of biological systems, such as enzyme active sites and protein receptors, the three-dimensional arrangement of a drug molecule is paramount.[1][3] Enantiomers, being non-superimposable mirror images, interact differently with these chiral biological targets.[5] This stereoselectivity can lead to vast differences in pharmacokinetics and pharmacodynamics. For instance, the (S)-enantiomer of ibuprofen is the active analgesic, whereas the (R)-enantiomer is significantly less active.[2] This reality has driven regulatory agencies like the FDA and EMA to favor the development of single-enantiomer drugs over racemic mixtures, making robust chiral analysis an indispensable part of the pharmaceutical pipeline.[2][4]

Structural Analysis of 2-(Prop-2-ynyloxy)butanoic Acid

To identify a chiral center, one must first accurately deconstruct the molecule's structure from its IUPAC name.

  • Butanoic Acid: This forms the parent chain, a four-carbon carboxylic acid (CH₃CH₂CH₂COOH).[6]

  • 2-(...): This indicates a substituent is located on the second carbon atom (C2) of the butanoic acid chain.

  • Prop-2-ynyloxy: This substituent consists of a three-carbon alkyne ("prop-2-yn") connected via an ether linkage ("oxy"). The structure is HC≡C-CH₂-O-.

Combining these components reveals the full structure of 2-(Prop-2-ynyloxy)butanoic acid. The core task is to systematically examine each tetrahedral carbon atom for chirality.

Systematic Identification of the Chiral Center

A chiral center, or stereocenter, is defined as a tetrahedral atom, typically carbon, bonded to four chemically distinct substituents.[7][8][9] Carbons involved in double or triple bonds (sp² or sp hybridized) cannot be chiral centers as they do not have four attached groups.[8][10]

Step-by-Step Analysis:

  • Eliminate Non-Candidate Atoms: We can immediately exclude atoms that cannot be chiral centers.[9]

    • Carboxylic Acid Carbon (C1): This carbon is sp² hybridized due to the double bond with oxygen. It is not a chiral center.

    • Alkyne Carbons (C2' and C3' of the propynyl group): These carbons are sp hybridized and are part of a triple bond. They are not chiral centers.

    • Methylene and Methyl Carbons with Identical Groups: Any CH₂ or CH₃ group contains two or three identical hydrogen atoms, respectively, and thus cannot be chiral.[8][9] This rules out C3, C4, and C1' (the CH₂ in the prop-2-ynyloxy group).

  • Examine the Potential Chiral Center (C2): The only remaining candidate is the carbon at position 2 of the butanoic acid backbone. To confirm its chirality, we must verify that it is bonded to four unique groups.[7][11]

    • Group 1: The carboxylic acid group (-COOH).

    • Group 2: The ethyl group (-CH₂CH₃).

    • Group 3: The prop-2-ynyloxy group (-O-CH₂C≡CH).

    • Group 4: A hydrogen atom (-H), which is implicitly bonded to C2.

Since all four of these attached groups are chemically different, the carbon atom at position 2 is a chiral center. Therefore, 2-(Prop-2-ynyloxy)butanoic acid is a chiral molecule and can exist as a pair of enantiomers.

Visualization of the Chiral Center

The following diagram illustrates the molecular structure and explicitly highlights the identified chiral center and its four distinct substituents.

G C2 C* COOH COOH C2->COOH H H C2->H Ethyl CH2CH3 C2->Ethyl Propoxy O-CH2-C≡CH C2->Propoxy

Caption: Chiral center (C*) of 2-(Prop-2-ynyloxy)butanoic acid with its four unique substituents.

Experimental Verification Protocol: Polarimetry

The presence of a chiral center confers the property of optical activity, meaning a solution of a single enantiomer will rotate the plane of plane-polarized light.[5] Polarimetry is the standard technique used to measure this rotation.

Objective: To determine the specific rotation of the enantiomers of 2-(Prop-2-ynyloxy)butanoic acid.

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known mass of the purified (+)-enantiomer in a specific volume of a suitable achiral solvent (e.g., ethanol) to prepare a solution of known concentration (c, in g/mL).

    • Repeat the process for the (-)-enantiomer.

    • Prepare a solution of the racemic mixture (a 1:1 mixture of both enantiomers) at the same total concentration.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize.

    • Fill the sample cell (of a known path length, l, in decimeters) with the pure solvent.

    • Place the cell in the polarimeter and zero the instrument. This establishes the baseline of 0° rotation.

  • Sample Measurement:

    • Rinse and fill the sample cell with the solution of the (+)-enantiomer.

    • Place the cell in the instrument and record the observed angle of rotation (α). A positive value indicates dextrorotation (+).

    • Repeat the measurement with the solution of the (-)-enantiomer. The observed rotation should be equal in magnitude but opposite in direction (levorotation, -).

    • Finally, measure the rotation of the racemic mixture. The observed rotation should be 0°, as the equal and opposite rotations of the two enantiomers cancel each other out.

  • Calculation of Specific Rotation ([\alpha]):

    • Use the Biot's law formula: [\alpha] = α / (c * l)

    • Calculate the specific rotation for each pure enantiomer. This value is a characteristic physical constant for the compound under the specified conditions (temperature and wavelength).

Hypothetical Data Presentation

The results of a polarimetry experiment can be summarized as follows:

SampleConcentration (g/mL)Path Length (dm)Observed Rotation (α)Specific Rotation [\alpha] (°)
(R)-2-(Prop-2-ynyloxy)butanoic acid0.051.0-1.75°-35.0
(S)-2-(Prop-2-ynyloxy)butanoic acid0.051.0+1.75°+35.0
Racemic Mixture0.051.00.00°0.0

Note: The assignment of R/S to +/- rotation is hypothetical and must be determined experimentally or by other advanced techniques.

Conclusion

The systematic analysis of 2-(Prop-2-ynyloxy)butanoic acid reveals a single chiral center at the C2 position of the butanoic acid backbone. This identification is based on the foundational principle that a chiral carbon must be bonded to four distinct chemical groups. The presence of this stereocenter means the molecule exists as two enantiomers, which will exhibit equal and opposite optical rotation. For professionals in drug development, the ability to perform this type of structural analysis and verify it with empirical techniques like polarimetry is not merely an academic exercise; it is a critical competency that directly impacts drug safety, efficacy, and intellectual property.[2] Understanding and controlling stereochemistry is fundamental to the rational design of new, effective, and safe therapeutic agents.[12]

References

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Clinical Importance of Chirality in Drug Design and Pharmaceuticals - Longdom Publishing. (2025, March 14).
  • Chirality in Drug Design: A Comprehensive Guide - MindMap AI. (2025, February 21).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27).
  • How To Identify Chiral Centers - Wax Studios. (n.d.).
  • Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies. (n.d.).
  • Identifying Chiral Centers | OpenOChem Learn. (n.d.).
  • Identify Chiral Centers – Organic Chemistry: How to…. (2022, July 30).
  • Identifying Chiral Centres (AQA A Level Chemistry): Revision Note. (2024, October 26).
  • Butanoic acid - NMPPDB. (n.d.).
  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications - Research Inventions Journals. (n.d.).

Sources

Foundational

Propargyl Ether Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide to Design, Synthesis, and Therapeutic Applications

Executive Summary The propargyl ether moiety (–O–CH₂–C≡CH) is a remarkably versatile functional group in modern medicinal chemistry. Balancing minimal steric bulk with distinct electronic reactivity, it serves dual, high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propargyl ether moiety (–O–CH₂–C≡CH) is a remarkably versatile functional group in modern medicinal chemistry. Balancing minimal steric bulk with distinct electronic reactivity, it serves dual, high-impact roles: as a critical pharmacophore driving the covalent inhibition of target enzymes, and as a premier bioorthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This whitepaper explores the mechanistic causality behind the use of propargyl ether derivatives, detailing their applications in neuropharmacology, antimicrobial drug discovery, and complex carbohydrate synthesis.

Mechanistic Role in Neuropharmacology: MAO-B Inhibition

Monoamine Oxidase B (MAO-B) inhibitors are frontline therapeutics for neurodegenerative disorders, particularly Parkinson's disease. The incorporation of a propargyl ether group into a molecular scaffold frequently transforms a reversible binder into a highly potent, irreversible "suicide inhibitor"[2].

The Causality of Covalent Inhibition

The efficacy of propargyl ether derivatives stems from their specific interaction with the Flavin Adenine Dinucleotide (FAD) cofactor within the MAO-B active site. The ether oxygen provides optimal rotational flexibility and acts as a hydrogen-bond acceptor, allowing the derivative to anchor precisely within the bipartite hydrophobic cavity of the enzyme[2].

Once bound, the terminal alkyne undergoes an enzyme-catalyzed oxidation. This abstraction of the propargylic proton generates a highly reactive electrophilic intermediate (typically an allenyl or conjugated iminium species). This intermediate is immediately subjected to a nucleophilic attack by the N5 atom of the FAD cofactor, forming a stable, irreversible covalent adduct that permanently halts enzymatic activity[2].

MAO_B_Inhibition Drug Propargyl Ether Derivative Enzyme MAO-B Active Site (Hydrophobic Cavity) Drug->Enzyme Binding Oxidation Enzymatic Oxidation Enzyme->Oxidation Catalysis Intermediate Reactive Allenyl Intermediate Oxidation->Intermediate H-Abstraction Adduct Covalent Flavin Adduct (Irreversible) Intermediate->Adduct FAD N5 Attack

Fig 1: Mechanism of irreversible MAO-B inhibition by propargyl ether derivatives.

Recent structure-activity relationship (SAR) studies on 2,4,6-trisubstituted pyrimidine derivatives bearing propargyl ethers have demonstrated exceptional efficacy. For instance, novel derivatives have shown sub-micromolar IC₅₀ values (e.g., 0.38 μM) and >100-fold selectivity for the MAO-B isoform over MAO-A, effectively reducing intracellular reactive oxygen species and promoting neuroprotection[2].

The Linchpin of CuAAC Click Chemistry in Drug Discovery

In the realm of bioconjugation and the synthesis of Multi-Target Directed Ligands (MTDLs), the propargyl group is the gold standard for CuAAC reactions[1]. However, not all terminal alkynes behave equally. The choice of a propargyl ether over other derivatives is driven by a strict kinetic and thermodynamic rationale.

Reactivity Profiling

Propiolamides, while highly reactive, suffer from a high propensity for unwanted Michael addition side-reactions[1]. Phenylacetylene derivatives, conversely, are sterically hindered and electronically deactivated, leading to sluggish reaction times[1]. Propargyl ethers strike the ideal balance: they match the rapid kinetics of propargyl alcohols while offering superior lipophilicity and linker stability, making them ideal for synthesizing 1,2,3-triazole-tethered drugs[1].

Table 1: Quantitative Analysis of Propargyl Derivative Reactivity in CuAAC [1]

Alkyne SubstrateTime to 50% ConversionTime to 90% ConversionChemical Behavior & Utility Notes
Propargyl ether ~15 min~30 minOptimal balance of reactivity and stability; ideal for drug linkers.
Propargyl alcohol ~15 min~30 minStandard building block; highly hydrophilic.
N-Propargylamide ~10 min~25 minSlightly more reactive than ethers; prone to hydrolysis in vivo.
Tertiary propiolamide <5 min<15 minHyper-reactive; high potential for Michael addition side reactions.
Phenylacetylene >30 min>60 minSluggish kinetics; requires elevated catalyst loading.
Standardized Protocol: CuAAC Bioconjugation with Propargyl Ether Probes

To ensure a self-validating and reproducible bioconjugation, the following protocol utilizes THPTA to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that could degrade sensitive biomolecules[1].

Materials:

  • Azide-modified protein/target (in PBS buffer, pH 7.4)

  • Propargyl ether-containing probe (e.g., fluorescent dye or pharmacophore in DMSO)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • CuSO₄·5H₂O

  • Sodium Ascorbate (freshly prepared)

  • Aminoguanidine (optional ROS scavenger)

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 mM stock solution of the propargyl ether probe in anhydrous DMSO.

  • Catalyst Pre-mix: In a separate microcentrifuge tube, combine CuSO₄ and THPTA ligand in water at a strict 1:5 molar ratio. Rationale: Excess THPTA ensures complete coordination of Cu(I), preventing protein aggregation.

  • Reaction Assembly: Add the azide-modified protein to the reaction vessel. Introduce the propargyl ether probe (typically 5-10 molar equivalents relative to the protein).

  • Catalyst Addition: Add the CuSO₄/THPTA pre-mix to the protein-probe solution. If utilizing ROS-sensitive proteins, add 5 mM aminoguanidine.

  • Initiation: Initiate the cycloaddition by adding a freshly prepared solution of sodium ascorbate (10 molar equivalents relative to Cu). Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation & Purification: Incubate at room temperature for 1–4 hours (or 4°C overnight for sensitive targets). Purify the resulting triazole-linked conjugate via a desalting column[1].

CuAAC_Workflow Azide Azide-Modified Biomolecule Catalyst CuSO4 + THPTA + Na-Ascorbate Azide->Catalyst Mix (rt, 1-4h) Alkyne Propargyl Ether Probe/Drug Alkyne->Catalyst Mix (rt, 1-4h) Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Catalyst->Triazole Cycloaddition

Fig 2: CuAAC bioconjugation workflow utilizing propargyl ether probes.

Expanding the Therapeutic Arsenal: Antimicrobial Conjugates

Beyond neuropharmacology, propargyl ethers are critical intermediates in the synthesis of complex antimicrobial and antifungal agents. The 1,2,3-triazole ring formed via CuAAC is not merely a passive linker; its electronic properties mimic amide bonds but offer total resistance to enzymatic hydrolysis, making it a robust pharmacophore in its own right[3].

Recent advancements have utilized propargyl ethers to synthesize 4H-chromene-chlorophenyl conjugates. By reacting hydroxyl chromene derivatives with propargyl bromide, chemists isolate stable propargyl ether intermediates (yields >77%). These are subsequently linked to 1-azido-3-chlorobenzene via CuI-catalyzed click chemistry. The resulting triazole-tethered compounds exhibit potent in vitro efficacy against a broad spectrum of pathogens, including B. subtilis, S. aureus, P. aeruginosa, and E. coli[4].

Synthetic Utility: Sterically Minimal Protecting Groups

In complex natural product synthesis and carbohydrate chemistry, the propargyl ether serves as an elite protecting group. A prime example is its use in β-mannopyranosylation[5].

The Causality of Enhanced Diastereoselectivity

Achieving β-selectivity in mannosylation is notoriously difficult due to the axial C2 hydroxyl group. Utilizing a 2-O-propargyl ether protecting group drastically enhances diastereoselectivity compared to standard benzyl ethers[5].

  • Steric Factor: The linear, sp-hybridized alkyne possesses a minimal steric A-value, reducing steric clash during the approach of the glycosyl acceptor.

  • Electronic Factor: The propargyl group is moderately "disarming." Its slight electron-withdrawing nature stabilizes the transition state without completely deactivating the glycosyl donor[5].

Standardized Protocol: Deprotection of Propargyl Ethers

The removal of the propargyl ether is highly chemoselective, relying on a two-step isomerization-oxidation sequence that leaves other sensitive protecting groups (like benzylidene acetals) intact[5].

Step-by-Step Methodology:

  • Base-Catalyzed Isomerization: Dissolve the propargyl ether-protected compound (1.0 mmol) in dry THF (5 mL).

  • Deprotonation: Add Potassium tert-butoxide (KOt-Bu, 1.1 mmol). Stir at room temperature for 3–12 hours. Rationale: The strong base abstracts the acidic propargylic proton, triggering an isomerization to the corresponding allenyl ether.

  • Workup: Dilute with CH₂Cl₂ (10 mL), wash with water, dry over Na₂SO₄, and concentrate. The allenyl ether is typically recovered in quantitative yield[5].

  • Oxidative Cleavage: Subject the crude allenyl ether to oxidative cleavage using catalytic Osmium Tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in a biphasic solvent system to release the free hydroxyl group.

Conclusion

From acting as the warhead in irreversible MAO-B inhibitors to serving as the linchpin in bioorthogonal click chemistry and complex carbohydrate synthesis, the propargyl ether is an indispensable tool. By understanding the kinetic, thermodynamic, and steric causality behind its reactivity, medicinal chemists can rationally design more potent, selective, and stable therapeutic agents.

References

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents ResearchGate URL: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences PMC / National Institutes of Health URL: [Link]

  • Design, Synthesis, And In Vitro Antibacterial, Cytotoxic, And Antifungal Studies For New Substitutes 2-Amino-4-Aryl-7-Propargyl Oxy-4H-Chromene-3-Carbonitriles By Effective Click Chemistry Journal of Research in Traditional and Digital Drugs (JRTDD) URL: [Link]

  • Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Harnessing 2-(Prop-2-ynyloxy)butanoic Acid: A Bioorthogonal Chemical Reporter for Elucidating Protein Acylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (P...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs protein trafficking, stability, and function.[1] Studying the dynamic nature of these modifications has been historically challenging. This guide introduces 2-(Prop-2-ynyloxy)butanoic acid, a bioorthogonal chemical reporter designed to probe protein butanoylation and other short-chain fatty acylation events within a native cellular context. By hijacking the cell's own metabolic pathways, this reporter installs a unique chemical handle—a terminal alkyne—onto acylated proteins.[2][3] This handle enables subsequent, highly specific covalent ligation to visualization tags (e.g., fluorophores) or affinity probes (e.g., biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[4] This document provides a comprehensive overview of the reporter's mechanism, detailed experimental protocols for its application, and expert insights into data interpretation and troubleshooting, empowering researchers to explore the previously inaccessible landscape of the short-chain S-acyl-proteome.

The Dawn of Bioorthogonal Chemistry: Visualizing Biology in Action

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes.[5][6][7] To be considered truly bioorthogonal, a reaction must meet several stringent criteria:

  • High Selectivity: The reactive partners must only react with each other, ignoring the vast array of functional groups present in a cell.

  • Biocompatibility: The reaction must occur at physiological temperature, pH, and in an aqueous environment without cellular toxicity.

  • Favorable Kinetics: The reaction must be rapid even at the low concentrations typical of biological systems.

  • Abiotic Functional Groups: The reactive handles (e.g., azides, alkynes) should not be naturally present in the biological system being studied.[7]

This powerful paradigm allows for the precise labeling and tracking of biomolecules in their natural habitat, offering a window into dynamic processes that were previously impossible to observe.[8][9]

The Reporter Molecule: 2-(Prop-2-ynyloxy)butanoic Acid

2-(Prop-2-ynyloxy)butanoic acid is a synthetic analog of butanoic acid, a four-carbon short-chain fatty acid (SCFA). Its design is a strategic fusion of a biological substrate and a bioorthogonal handle.

  • The Butanoic Acid Core: This portion of the molecule is recognized by the cell's metabolic machinery, specifically the enzymes responsible for activating and transferring fatty acids onto proteins (acyl-CoA synthetases and acyltransferases).[3]

  • The Propargyl Ether Group: A terminal alkyne (-C≡CH) is attached via a stable ether linkage. This alkyne group is the bioorthogonal "handle." It is small, largely inert within the cell, and serves as the reactive partner for click chemistry.[2][10]

Caption: Structure of 2-(Prop-2-ynyloxy)butanoic acid.

Properties and Handling

A summary of the key properties of a representative analog, 2-(prop-2-yn-1-yloxy)acetic acid, is provided below, which are expected to be similar for the butanoic acid derivative.

PropertyValueSource
Molecular Formula C₅H₆O₃ (for acetic analog)
Molecular Weight 114.1 g/mol (for acetic analog)
Appearance Liquid
Purity Typically >95%
Storage Store at 4°C, desiccated
Solubility Soluble in DMSO, DMF, and cell culture mediaInferred from common lab practice

Expert Insight: The ether linkage in 2-(Prop-2-ynyloxy)butanoic acid prevents it from being metabolized via β-oxidation, the primary pathway for fatty acid degradation. This is a critical design feature, as it increases the intracellular bioavailability of the reporter for incorporation into proteins, rather than being catabolized for energy.

Core Application: Metabolic Labeling of Protein Acylation

The primary application of this reporter is to identify and characterize proteins modified by short-chain fatty acids. The process leverages the cell's natural enzymatic machinery.

  • Cellular Uptake & Activation: The reporter is added to the cell culture medium and is readily taken up by cells. Inside the cell, it is converted to its acyl-CoA derivative by acyl-CoA synthetases.

  • Enzymatic Transfer: Cellular acyltransferases, such as the DHHC family of palmitoyltransferases which may exhibit broader substrate specificity, recognize the alkyne-tagged butanoyl-CoA and transfer it onto cysteine residues of target proteins, forming a stable thioester bond.[3]

  • Bioorthogonal Ligation: After a period of metabolic incorporation, cells are lysed. The alkyne-tagged proteome is then reacted with an azide-functionalized probe (e.g., Azide-Fluorophore or Azide-Biotin) in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the probe to the reporter-labeled proteins.[2][11]

Metabolic_Labeling_Workflow cluster_cell In Living Cells cluster_lysate In Cell Lysate cluster_analysis Downstream Analysis Reporter 1. Add Reporter 2-(Prop-2-ynyloxy)butanoic acid Metabolism 2. Metabolic Incorporation (Acyl-CoA Synthetases, Acyltransferases) Reporter->Metabolism LabeledProtein Protein-S-CO-(CH₂)₂-O-CH₂-C≡CH Metabolism->LabeledProtein Lysis 3. Cell Lysis Click 4. Click Chemistry (CuAAC) + Azide-Probe (e.g., Biotin-N₃) Lysis->Click TaggedProtein Protein with Covalently Attached Probe Click->TaggedProtein Analysis 5. Visualization / Enrichment (In-gel Fluorescence, Western Blot, Streptavidin Pulldown, Mass Spec) TaggedProtein->Analysis CuAAC_Mechanism Protein_Alkyne Protein-C≡CH (Reporter-labeled Protein) Triazole_Product Protein-Triazole-Probe (Stable Covalent Linkage) Protein_Alkyne->Triazole_Product Azide_Probe N₃-Probe (e.g., Azide-Fluorophore) Azide_Probe->Triazole_Product Catalyst + Cu(I) Catalyst (from CuSO₄ + Reductant) Catalyst->Triazole_Product

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Downstream Analysis

Causality: This is the most direct method to visualize the population of proteins that have incorporated the reporter. It provides a global snapshot of protein acylation.

  • Stop Reaction: After the click reaction, add 4X SDS-PAGE loading buffer to the sample.

  • Denature: Heat the sample at 95°C for 5 minutes.

  • SDS-PAGE: Resolve the proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Imaging: Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: ~555 nm / ~580 nm).

  • Validation: The fluorescent signal should be strong in the reporter-treated lane and absent or dramatically reduced in the vehicle-control lane.

  • Loading Control: After scanning, stain the same gel with a total protein stain (e.g., Coomassie Blue) to confirm equal protein loading between lanes.

Causality: To identify the specific proteins labeled by the reporter, an affinity enrichment step is required to isolate them from the complex proteome before analysis by mass spectrometry.

  • Click Reaction: Perform the click reaction as described in 4.3, using an Azide-Biotin probe.

  • Protein Precipitation: Precipitate the protein using a chloroform/methanol protocol to remove excess reagents. Resuspend the protein pellet in a buffer containing 1-2% SDS.

  • Affinity Pulldown: Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the labeled proteins.

  • Washing: Wash the beads extensively with stringent buffers (e.g., high salt, varying detergents) to remove non-specifically bound proteins. This step is critical for clean results.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., Trypsin/Lys-C mix). Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Sample Preparation: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and thereby identify the proteins.

Data Interpretation and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal in Gel 1. Insufficient metabolic incorporation.2. Inefficient click reaction.3. Reporter cytotoxicity.1. Increase reporter concentration or incubation time.2. Use freshly prepared click reagents; ensure proper concentrations.3. Perform a dose-response curve to assess toxicity (e.g., MTT assay).
High Background Signal 1. Non-specific binding of probe.2. Incomplete removal of excess probe.1. Ensure the vehicle control is clean. Reduce probe concentration.2. For proteomics, perform a protein precipitation step after the click reaction. For imaging, include more stringent washes.
Smeared Bands in Gel 1. Protein degradation.2. Incomplete solubilization.1. Ensure protease inhibitors are always present and kept on ice.2. Increase sonication time; ensure lysis buffer contains sufficient detergent (e.g., 1% SDS).
Many Proteins in MS Control 1. Non-specific binding to beads.2. Endogenously biotinylated proteins.1. Increase the stringency and number of wash steps.2. Block beads with free biotin before adding lysate; perform a no-click control pulldown to identify these proteins.

Advanced Applications and Future Directions

The use of 2-(Prop-2-ynyloxy)butanoic acid is not limited to simple identification. It enables more sophisticated experimental designs:

  • Pulse-Chase Analysis: By incubating cells with the alkyne reporter for a short "pulse" and then replacing the medium with one containing the natural butanoic acid for a "chase" period, one can study the turnover rate of acylation on specific proteins. [3]* Targeted Drug Discovery: This reporter can be used to screen for inhibitors of specific acyltransferases or to identify the protein targets of drugs that modulate fatty acid metabolism. [2]* Live-Cell Imaging: In combination with copper-free click chemistry variants (e.g., using a strained alkyne probe), it is possible to visualize the subcellular localization and trafficking of acylated proteins in real-time. [4][12] The development of similar reporters with different chain lengths and functionalities will continue to expand our ability to dissect the complex regulatory roles of protein lipidation in health and disease.

Conclusion

2-(Prop-2-ynyloxy)butanoic acid is a powerful bioorthogonal chemical reporter that provides a robust and versatile platform for investigating protein S-acylation. By combining metabolic labeling with the specificity of click chemistry, this tool allows for the sensitive detection, identification, and dynamic analysis of short-chain fatty acylated proteins in their native cellular environment. The protocols and insights provided in this guide offer a solid foundation for researchers to apply this technology, paving the way for new discoveries in the complex world of post-translational modifications.

References

  • Chetry, A. B. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Journal of Advanced Molecular Science, 15(4).
  • CAS. (2022). Bioorthogonal chemistry: A review of its diverse applications in science. CAS Insights Report. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4353–4364. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast, Quantitative, and Bioorthogonal. Angewandte Chemie International Edition, 47(22), 4162-4165. [Link]

  • Drisdel, R. C., & Green, W. N. (2009). Analysis of Protein Palmitoylation by Metabolic Radiolabeling Methods. Methods in Molecular Biology, 507, 47-57. [Link]

  • Baggelaar, M. P., et al. (2025). Lipid metabolic labeling workflows to detect S-acylated proteins and sites. ResearchGate. [Link]

  • Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Ghillebert, R. (2015). Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. [Link]

  • Jamieson, L. E., et al. (2018). Intracellular uptake of alkyne tagged fatty acids. ResearchGate. [Link]

  • Percher, A., et al. (2016). Mass-tag labeling reveals site-specific and endogenous levels of protein S-fatty acylation. Proceedings of the National Academy of Sciences, 113(16), 4302-4307. [Link]

  • Baggelaar, M. P., et al. (2025). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Utrecht University Research Portal. [Link]

  • Thiele, C., et al. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 707881. [Link]

  • Haberkant, P., et al. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(5), 1494-1503. [Link]

  • Fengchen. (n.d.). The Chemical Properties and Synthesis of 2-Butynoic Acid. Fengchen Group Co., Ltd. [Link]

  • Dana Bioscience. (n.d.). 3-Methyl-2-(prop-2-yn-1-yloxy)butanoic acid 250mg. Dana Bioscience Product Page. [Link]

  • Li, J., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6. [Link]

  • Yo, C., et al. (2021). A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation. Journal of Biological Chemistry, 297(5), 101272. [Link]

  • News-Medical. (2019). Bioorthogonal Chemical Reporters. News-Medical.net. [Link]

  • Chuh, K. N., & Pratt, M. R. (2017). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 9(1), 1-27. [Link]

  • Matrix Fine Chemicals. (n.d.). PROP-2-YNOIC ACID | CAS 471-25-0. Matrix Fine Chemicals Product Page. [Link]

  • Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Molport. (n.d.). prop-2-ynoic acid. Molport Product Page. [Link]

  • Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 698-708. [Link]

  • Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(22), 4030-4033. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

  • PubChem. (n.d.). Prop-2-ynyl butanoate. National Center for Biotechnology Information. [Link]

  • Scinto, S. L., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1, 32. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1836. [Link]

  • Harrabi, S., et al. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. Glycobiology, 32(12), 1085-1098. [Link]

  • Carl ROTH. (n.d.). Click Chemistry. Carl ROTH GmbH + Co. KG. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

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Foundational

reactivity profile of terminal alkynes in carboxylic acid derivatives

The Reactivity Profile of Terminal Alkynes in Carboxylic Acid Derivatives: From Latent Handles to Activated Warheads in Drug Discovery Executive Summary: The Dichotomy of Alkyne Reactivity In modern drug discovery and or...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity Profile of Terminal Alkynes in Carboxylic Acid Derivatives: From Latent Handles to Activated Warheads in Drug Discovery

Executive Summary: The Dichotomy of Alkyne Reactivity

In modern drug discovery and organic synthesis, the terminal alkyne (-C≡CH) is traditionally viewed through the lens of bioorthogonal "click" chemistry or as a nucleophilic acetylide precursor due to its relatively acidic proton ( pKa​ ~25)[1]. However, when integrated into carboxylic acid derivatives—such as amides, esters, or anhydrides—the terminal alkyne undergoes a profound transformation in its reactivity profile. Depending on its spatial relationship to the electron-withdrawing carbonyl group, the alkyne can act either as a perfectly stable, proximity-driven latent electrophile [2], or as a highly reactive, activated Michael acceptor [3].

Understanding this mechanistic dichotomy is critical for researchers designing targeted covalent inhibitors (TCIs) or activity-based probes (ABPs). This whitepaper dissects the causality behind these reactivity profiles, providing self-validating experimental workflows and quantitative benchmarks for deploying terminal alkynes in drug development.

Mechanistic Divergence: Conjugated vs. Non-Conjugated Systems

The reactivity of a terminal alkyne towards biological nucleophiles (primarily cysteine or selenocysteine residues) is governed by its Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Non-Conjugated Alkynes (e.g., Propargyl Amides/Esters): When an aliphatic spacer separates the alkyne from the carbonyl group, the alkyne retains a high LUMO energy. It is intrinsically inert to physiological thiols like glutathione (GSH)[2]. However, when bound to a specific enzyme active site, the microenvironment drastically lowers the transition state energy, enabling a proximity-driven Markovnikov hydrothiolation [4].

  • Conjugated Alkynes (e.g., Propiolamides/Propiolates): When the alkyne is directly conjugated to the carbonyl carbon, the π -electrons are delocalized. This electron-withdrawing effect plummets the LUMO energy, transforming the alkyne into a potent electrophile. These systems undergo rapid direct anti-Markovnikov Michael addition with thiols[5].

G A Terminal Alkyne in Carboxylic Acid Derivative B Latent Electrophile (e.g., Propargyl Amide) A->B Non-conjugated Spacer C Activated Electrophile (e.g., Propiolamide) A->C Direct Conjugation D Proximity-Driven Reactivity (Requires Enzyme Pocket) B->D E Direct Michael Addition (Inherent Reactivity) C->E F Markovnikov Hydrothiolation (e.g., Cathepsin K Cys25) D->F G Anti-Markovnikov Thiol-Yne (e.g., GPX4 Sec46) E->G

Mechanistic divergence of terminal alkynes based on their conjugation state to the carbonyl group.

Paradigm I: Proximity-Driven Latent Electrophiles

Causality & Mechanism

Latent electrophiles are designed to eliminate idiosyncratic toxicity caused by indiscriminate protein labeling[6]. A prime example is the incorporation of a propargyl moiety into small molecule inhibitors of Cathepsin K (CatK) or peptidomimetics targeting the SARS-CoV-2 Main Protease (Mpro)[2],[7].

In isolation, these terminal alkynes do not react with free thiols. However, upon non-covalent binding to the target ( KI​ ), the alkyne is positioned precisely adjacent to the catalytic nucleophile (e.g., Cys25 in CatK or Cys145 in Mpro). This immense entropic advantage, combined with transition-state stabilization by the enzyme's oxyanion hole, forces a nucleophilic attack on the internal alkyne carbon, yielding a stable Markovnikov-type thioether vinyl bond[4],[8].

Self-Validating Protocol: Endpoint Competition Assay for kinact​/KI​

Because covalent inhibitors are not in equilibrium, traditional IC50​ values are time-dependent and misleading[6]. The self-validating metric for latent electrophiles is the specificity constant ( kinact​/KI​ )[9].

Step-by-Step Methodology:

  • Preparation: Prepare recombinant target enzyme (e.g., CatK) in assay buffer (50 mM NaOAc, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA). Causality: DTT is required to keep the catalytic cysteine reduced; the latent alkyne will not react with DTT, validating its bioorthogonality.

  • Pre-incubation: Incubate the enzyme (1 nM final) with varying concentrations of the alkyne inhibitor (spanning 0.1x to 10x the estimated KI​ ) for distinct time intervals ( t = 0, 15, 30, 60, 120 minutes) at 37°C.

  • Initiation: Add a fluorogenic substrate (e.g., Z-Phe-Arg-AMC at 10 µM) to initiate the reaction.

  • Measurement: Monitor fluorescence continuously (Ex/Em = 360/460 nm) using a microplate reader to determine the initial velocity ( vi​ ) of product formation.

  • Data Analysis: Fit the time-dependent decay of enzyme activity to a pseudo-first-order kinetic model to extract kobs​ . Plot kobs​ versus inhibitor concentration to calculate the maximum inactivation rate ( kinact​ ) and the reversible binding constant ( KI​ ).

Paradigm II: Activated Michael Acceptors (Propiolamides)

Causality & Mechanism

When the terminal alkyne is directly attached to an amide (propiolamide) or ester (propiolate), it becomes a highly reactive Michael acceptor[10]. These warheads are utilized when targeting nucleophiles that reside in shallow, solvent-exposed pockets where prolonged residence time is difficult to achieve, such as the selenocysteine (Sec46) of Glutathione Peroxidase 4 (GPX4)[11].

Propiolamides can effectively replace traditional chloroacetamide warheads in ferroptosis inducers (e.g., ML162 and RSL3 analogs)[3],[12]. Because selenocysteine is highly nucleophilic, the propiolamide undergoes a rapid, direct anti-Markovnikov addition. However, their inherent reactivity means they are susceptible to off-target depletion by intracellular GSH[5]. To counteract this, researchers often introduce steric bulk (e.g., trimethylsilyl propiolamides) to tune the reactivity window, preventing premature metabolic clearance[3].

Self-Validating Protocol: GSH Reactivity Profiling

Before advancing an activated alkyne, its intrinsic electrophilicity must be quantified to ensure it survives systemic circulation.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 100 µM solution of the propiolamide inhibitor in PBS (pH 7.4) containing 5 mM Glutathione (GSH) to mimic physiological intracellular conditions. Add 10 µM of an internal standard (e.g., indomethacin).

  • Incubation: Incubate the mixture in a thermomixer at 37°C with gentle agitation.

  • Sampling & Quenching: At predefined intervals (0, 0.5, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acidification protonates the thiolate anion, instantly halting the thiol-yne addition.

  • Quantification: Centrifuge the samples to precipitate proteins/salts, and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the internal standard.

  • Kinetic Modeling: Plot the natural log of the remaining compound percentage against time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

Quantitative Reactivity Profiling

The table below summarizes the vast behavioral differences between alkyne classes within carboxylic acid derivatives, demonstrating how structural nuances dictate their application in drug discovery.

Compound ClassRepresentative WarheadTarget ApplicationGSH Reactivity ( t1/2​ )Kinetic ProfileAdduct Binding Mode
Propargyl Amide -NH-CH₂-C≡CHCathepsin K[2]> 24 h (Inert) kinact​/KI​ ~ 103M−1s−1 Markovnikov
Propargyl Ester -O-CH₂-C≡CHSARS-CoV-2 Mpro[7]> 24 h (Inert) kinact​/KI​ ~ 102M−1s−1 Markovnikov
Propiolamide -C(=O)-C≡CHGPX4 (Sec46)[12]< 1 h (Highly Reactive) IC50​ ~ 20-50 nMAnti-Markovnikov
TMS-Propiolamide -C(=O)-C≡C-Si(CH₃)₃GPX4 (Sec46)[3]~ 6-8 h (Tunable) IC50​ ~ 100 nMAnti-Markovnikov

The Self-Validating Workflow for Covalent Inhibitors

To ensure scientific integrity, the development of any alkyne-based covalent inhibitor must follow a strict, self-validating pipeline. A compound must pass intrinsic reactivity filters before complex kinetic and structural validations are justified.

G A Compound Synthesis B GSH Reactivity Profiling A->B Filter C Intact Protein MS B->C Adduct D Enzyme Kinetics (k_inact / K_I) C->D Kinetics E X-ray Crystallography D->E Binding

Self-validating workflow for evaluating covalent inhibitors with terminal alkyne warheads.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced CuAAC Bioconjugation Utilizing 2-(Prop-2-ynyloxy)butanoic Acid

Introduction & Mechanistic Rationale In modern bioconjugation and drug development, achieving high-yielding, site-specific linkages without compromising the structural integrity of target biomolecules is paramount. 2-(Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern bioconjugation and drug development, achieving high-yielding, site-specific linkages without compromising the structural integrity of target biomolecules is paramount. 2-(Prop-2-ynyloxy)butanoic acid is a highly versatile, heterobifunctional linker designed for this exact purpose. It features an aliphatic carboxylic acid for targeting primary amines (via EDC/NHS chemistry) and a terminal alkyne for coupling with azide-bearing payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Expert Insight on Linker Design: Unlike straight-chain alkynoic acids (e.g., pentynoic acid), 2-(Prop-2-ynyloxy)butanoic acid possesses an alpha-ethyl group on its butanoic acid backbone. This structural feature provides critical steric shielding. During EDC activation, this shielding subtly reduces the hydrolysis rate of the highly reactive O-acylisourea intermediate, significantly increasing the half-life of the active ester in aqueous conditions and improving the final conjugation efficiency to target amines.

Furthermore, the integration of carboxylic acid chemistry with CuAAC is not merely a structural convenience; it is mechanistically synergistic. As demonstrated by [1], the presence of carboxylic acids directly promotes the CuAAC catalytic cycle. Carboxylates act as both mild bases to assist terminal alkyne deprotonation and as bidentate ligands to stabilize the Cu-acetylide intermediate, supercharging the reaction kinetics.

Workflow Overview

The bioconjugation process is divided into two distinct phases: the functionalization of the target biomolecule with the alkyne linker, followed by the highly specific CuAAC click reaction.

Workflow Step1 1. Linker Activation EDC/NHS + 2-(Prop-2-ynyloxy)butanoic acid Step2 2. Amine Conjugation Amide Bond Formation with Target Step1->Step2 Step3 3. CuAAC Click Chemistry Addition of Azide-Cargo & Cu(I) Step2->Step3 Step4 4. Purification & QC Removal of Excess Reagents Step3->Step4

Figure 1: Two-step bioconjugation workflow using 2-(Prop-2-ynyloxy)butanoic acid.

Protocol 1: EDC/NHS Activation and Amine Conjugation

This protocol details the attachment of 2-(Prop-2-ynyloxy)butanoic acid to a protein's surface lysine residues.

Causality of Buffer Selection: EDC activation is most efficient in slightly acidic conditions (pH 4.7–6.0) where the carboxylate is protonated, whereas the subsequent amide bond formation requires the target amines to be unprotonated (pH 7.2–8.0). Therefore, a two-buffer system is strictly required.

Step-by-Step Methodology
  • Linker Preparation: Dissolve 2-(Prop-2-ynyloxy)butanoic acid in anhydrous DMSO to create a 100 mM stock.

  • Activation: In a microcentrifuge tube, combine 10 µL of the linker stock, 1.5 molar equivalents of EDC-HCl, and 2.0 molar equivalents of Sulfo-NHS in 90 µL of 100 mM MES buffer (pH 6.0). Incubate at room temperature (RT) for 15 minutes.

  • Conjugation: Add the activated linker solution to 1 mg of the target protein dissolved in 1 mL of 1X PBS (pH 7.4). Ensure the final DMSO concentration remains ≤5% to prevent protein denaturation.

  • Incubation: React for 2 hours at RT under continuous gentle rotation.

  • Purification: Remove unreacted linker and byproducts using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with 1X PBS.

Self-Validating System (Checkpoint 1): Before proceeding to the click reaction, take a 5 µL aliquot of the purified conjugate and analyze via MALDI-TOF MS. You must observe a mass shift of approximately +124 Da for every linker successfully attached to the protein. If no mass shift is observed, the EDC activation failed (likely due to hydrolyzed reagents).

Protocol 2: Carboxylate-Promoted CuAAC Click Reaction

Standard CuAAC protocols often suffer from target oxidation due to the generation of Reactive Oxygen Species (ROS) by free Cu(II)/Cu(I) ions[2]. This protocol utilizes THPTA as a protective accelerating ligand and integrates Sodium Acetate to exploit the carboxylate-promotion mechanism[1].

Mechanism Cu Cu(I) Catalyst (Active) PiComplex π-Complex Cu->PiComplex Alkyne Binding Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide R-COOH Promoted Deprotonation Metallacycle Metallacycle Intermediate Acetylide->Metallacycle Azide Insertion Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Closure & Protonation Triazole->Cu Catalyst Release

Figure 2: CuAAC catalytic cycle highlighting carboxylate-promoted intermediate conversion.

Step-by-Step Methodology
  • Sample Preparation: Dilute the alkyne-modified protein to 50 µM in 1X PBS. Add the Azide-cargo (e.g., Azide-Fluorophore) to a final concentration of 100 µM (2-fold excess).

  • Carboxylate Promotion: Add Sodium Acetate (pH 7.0) to the reaction mixture to achieve a final concentration of 10 mM.

  • Catalyst Premixing (Critical Step): In a separate tube, mix CuSO₄ (100 µM final reaction concentration) with THPTA ligand (500 µM final reaction concentration). Causality: Premixing at a 1:5 ratio ensures all copper is fully coordinated before it contacts the protein, preventing non-specific metal binding and ROS-induced degradation[2].

  • Catalyst Addition: Transfer the Cu-THPTA complex into the main protein reaction tube.

  • Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM. Causality: Ascorbate acts as the reducing agent, converting inactive Cu(II) into the catalytically active Cu(I) species.

  • Incubation: React for 1 hour at RT in the dark.

  • Quenching & Purification: Quench the reaction by adding 5 mM EDTA to chelate the copper. Purify the final conjugate via size-exclusion chromatography.

Self-Validating System (Checkpoint 2): Set up a parallel "Negative Control" reaction containing all reagents except Sodium Ascorbate. Without Ascorbate, no active Cu(I) is generated, and no covalent triazole linkage can form. After purification, analyze both samples (e.g., via fluorescence if using a fluorophore cargo). Any signal in the negative control indicates non-specific physical absorption, allowing you to establish the true baseline for your covalent click efficiency.

Optimization & Quantitative Data

To demonstrate the efficacy of the carboxylate-promoted, ligand-protected protocol, the following table summarizes quantitative optimization data for the CuAAC reaction using 2-(Prop-2-ynyloxy)butanoic acid conjugates.

Table 1: Optimization of CuAAC Reaction Conditions

Reaction ConditionCuSO₄ (µM)THPTA (µM)Na-Ascorbate (mM)Na-Acetate (mM)Conjugation Yield (%)Mechanistic Outcome
Unoptimized 10001.00< 20%High ROS damage, protein aggregation
Standard Bioconjugation 1005002.5075 - 85%Cu(I) stabilized, ROS mitigated[2]
Carboxylate-Promoted 1005002.510> 95% Accelerated Cu-acetylide formation[1]
Negative Control 1005000100%No active Cu(I); validates specificity

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 1(1), 1-16.[Link]

  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002-7005.[Link]

Sources

Application

synthesizing alkyne-functionalized esters from 2-(Prop-2-ynyloxy)butanoic acid

Application Note: Advanced Synthesis of Alkyne-Functionalized Esters from 2-(Prop-2-ynyloxy)butanoic Acid Rationale and Strategic Utility In modern drug development, bioconjugation, and Activity-Based Protein Profiling (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Alkyne-Functionalized Esters from 2-(Prop-2-ynyloxy)butanoic Acid

Rationale and Strategic Utility

In modern drug development, bioconjugation, and Activity-Based Protein Profiling (ABPP), the demand for versatile, bifunctional linkers is paramount. 2-(Prop-2-ynyloxy)butanoic acid serves as an elite aliphatic building block for these applications. It features a highly stable terminal alkyne (a propargyl ether) at the alpha position and a reactive carboxylic acid terminus.

By strategically esterifying the carboxylic acid, researchers can covalently attach complex payloads (such as fluorophores, targeted protein degraders/PROTACs, or small molecule drugs) while preserving the terminal alkyne. This untouched alkyne is then primed for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, allowing for modular, highly specific biological tagging.

Mechanistic Causality: The Modified Steglich Esterification

Because terminal alkynes and complex biological payloads can be sensitive to the harsh acidic conditions and high heat of a traditional Fischer esterification, the mild, room-temperature Steglich esterification is the industry standard[1].

Why EDC·HCl over DCC? The classical Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent[2]. However, DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from the target ester. By substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), the resulting urea byproduct becomes highly water-soluble. This critical switch allows for rapid, complete removal of the urea via simple aqueous extraction[3].

The Critical Role of DMAP: When 2-(Prop-2-ynyloxy)butanoic acid is activated by EDC, it forms a transient O-acylisourea intermediate. If the target alcohol is sterically hindered or a weak nucleophile, this intermediate undergoes a slow[1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea[4]. To prevent this, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate cannot undergo the parasitic rearrangement and reacts cleanly with the alcohol to yield the desired alkyne-functionalized ester[4].

Reaction Workflows and Visualizations

Steglich_Mechanism A 2-(Prop-2-ynyloxy) butanoic acid B EDC·HCl Activation A->B C O-Acylisourea Intermediate B->C D DMAP Catalysis C->D Prevents N-acylurea formation E Acylpyridinium Active Ester D->E F Alcohol (R-OH) Nucleophilic Attack E->F G Alkyne-Functionalized Ester F->G DMAP regenerated

Fig 1: EDC/DMAP-mediated Steglich esterification mechanism preventing N-acylurea formation.

Quantitative Reaction Parameters

Optimizing the stoichiometry is critical for maximizing yield while minimizing purification bottlenecks. Because EDC is utilized as a hydrochloride salt, a stoichiometric equivalent of base is required to neutralize the system and maintain the nucleophilicity of both the alcohol and the DMAP catalyst[3].

ReagentEquivalentsFunctionRationale for Quantity
2-(Prop-2-ynyloxy)butanoic acid 1.0Limiting ReagentBifunctional starting material.
Target Alcohol (R-OH) 1.1 - 1.2NucleophileSlight excess ensures complete conversion of the active ester.
EDC·HCl 1.2 - 1.5Coupling AgentExcess drives full activation of the carboxylic acid.
DMAP 1.0Catalyst & Base1.0 equiv neutralizes the EDC·HCl salt and drives acyl transfer[3].
CH₂Cl₂ (Anhydrous) 0.1 - 0.5 MSolventAprotic environment prevents competitive hydrolysis of the active ester.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable, physical feedback to the scientist.

Step 1: System Preparation and Activation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolve 2-(Prop-2-ynyloxy)butanoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic degradation of the coupling agent and suppresses the [1,3]-rearrangement prior to DMAP activation.

Step 2: Reagent Addition 4. Add DMAP (1.0 equiv) to the stirring solution. 5. Add EDC·HCl (1.2 equiv) in one continuous portion. 6. Allow the reaction to stir at 0 °C for 15 minutes, then slowly remove the ice bath and warm to room temperature.

Step 3: In-Process Validation 7. Stir for 12–16 hours under an inert atmosphere. 8. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. Stain the TLC plate with Bromocresol Green. The complete disappearance of the yellow acidic spot corresponding to 2-(Prop-2-ynyloxy)butanoic acid confirms 100% activation and conversion.

Step 4: Workup and Purification 9. Dilute the reaction mixture with additional CH₂Cl₂ (double the initial reaction volume). 10. Wash the organic layer sequentially with:

  • 1M Aqueous HCl (2x): Validation: This step selectively protonates and removes unreacted DMAP and the water-soluble EDC-urea byproduct into the aqueous phase.
  • Saturated Aqueous NaHCO₃ (2x): Validation: The mild base deprotonates and removes any trace unreacted carboxylic acid starting material.
  • Brine (1x): Removes residual water from the organic phase.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyne-functionalized ester. Purify via flash column chromatography if trace impurities remain.

Downstream Application: CuAAC Click Chemistry

Once synthesized, the alkyne-functionalized ester is primed for bioconjugation. The terminal propargyl group reacts selectively with azide-functionalized molecules in the presence of a Copper(I) catalyst to form a stable 1,2,3-triazole linkage.

CuAAC_Workflow A Alkyne-Ester Substrate C CuSO4 + Na-Ascorbate A->C B Azide-Tagged Payload B->C D 1,2,3-Triazole Bioconjugate C->D CuAAC Click Reaction

Fig 2: Downstream CuAAC click chemistry workflow utilizing the synthesized alkyne-ester.

References

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

Sources

Method

Advanced Bioconjugation Strategies Utilizing Propargyloxy Butanoic Acid Derivatives

Executive Summary and Mechanistic Rationale The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on robust, bioorthogonal conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on robust, bioorthogonal conjugation chemistries. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a premier methodology due to its modularity, high yield, and extreme chemoselectivity, yielding highly stable 1,4-disubstituted 1,2,3-triazole linkages.

To prime a biological molecule (e.g., a monoclonal antibody or protein) for CuAAC, a terminal alkyne must first be introduced. Propargyloxy butanoic acid (4-(prop-2-yn-1-yloxy)butanoic acid) is an optimal heterobifunctional linker for this purpose[1]. It features a carboxylic acid that can be activated into an N-hydroxysuccinimide (NHS) ester for coupling to primary amines (lysine residues), and a terminal alkyne for subsequent click chemistry[2].

Crucially, the structural inclusion of an ether oxygen (-O-) in the aliphatic chain of propargyloxy butanoic acid provides a distinct thermodynamic advantage. Purely aliphatic linkers, such as 5-hexynoic acid, increase the surface hydrophobicity of the modified protein, frequently leading to aggregation when multiple lysines are modified. The ether linkage in propargyloxy butanoic acid maintains a degree of hydrogen-bonding capacity with the aqueous solvent, preserving protein solubility and structural integrity during the intermediate stages of bioconjugation.

Workflow A Propargyloxy Butanoic Acid B NHS Ester Activation A->B EDC/NHS D Alkyne-Modified Protein B->D Amine Coupling C Protein/Antibody (Primary Amine) C->D F CuAAC Reaction (Cu/THPTA) D->F E Azide-Payload (Drug/Dye) E->F G Stable Triazole Bioconjugate F->G Click Chemistry

Fig 1. Two-step bioconjugation workflow using propargyloxy butanoic acid and CuAAC click chemistry.

Quantitative Optimization of Reaction Parameters

A successful CuAAC bioconjugation requires precise stoichiometric control. Copper(I) is the active catalytic species, but it is highly prone to generating Reactive Oxygen Species (ROS) in the presence of oxygen and reducing agents, which can rapidly degrade proteins[3]. To mitigate this, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed. THPTA coordinates the Cu(I) ion, accelerating the cycloaddition while sacrificially intercepting radicals to protect histidine and other sensitive amino acid residues[4].

Furthermore, Sodium Ascorbate is used to reduce Cu(II) to Cu(I) in situ. However, the oxidation of ascorbate yields dehydroascorbate, which hydrolyzes into reactive dicarbonyl compounds that can crosslink arginine and lysine side chains[3]. Aminoguanidine is therefore added as a sacrificial nucleophile to scavenge these electrophilic byproducts[5].

Table 1: Comparison of Alkyne Linkers for Amine Functionalization
Linker TypeStructural FeatureHydrophilicityRisk of Target Protein Aggregation
5-Hexynoic Acid Purely aliphatic carbon chainLowModerate to High
Propargyloxy Butanoic Acid Contains a polar ether (-O-) linkageModerateLow
PEG4-Alkyne Extended poly(ethylene glycol) chainHighVery Low
Table 2: Optimized CuAAC Reagent Stoichiometry[6]
ReagentFunctionOptimal ConcentrationMolar Ratio (vs. Cu)
CuSO₄ Cu(II) Catalyst Precursor50 - 250 µM1x
THPTA Cu(I) Ligand / ROS Scavenger250 - 1250 µM5x
Sodium Ascorbate Reducing Agent2.5 - 5.0 mM10x - 50x
Aminoguanidine Carbonyl Scavenger5.0 mMN/A

The Catalytic Cycle and Causality of Reagent Addition

The order of reagent addition in CuAAC is not arbitrary; it is a strict causal requirement to maintain the integrity of the catalyst and the protein. Cu(II) must be pre-complexed with THPTA before being exposed to the protein or the reducing agent. If ascorbate is added to copper in the absence of the ligand, rapid generation of uncoordinated Cu(I) and ROS occurs, leading to immediate protein precipitation and catalyst degradation[3].

CuAAC Cu2 Cu(II) Precursor Cu1 Cu(I)-THPTA Complex Cu2->Cu1 Sodium Ascorbate (Reduction) Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide Coordination Alkyne Terminal Alkyne (Protein) Alkyne->Acetylide Metallacycle Six-Membered Metallacycle Acetylide->Metallacycle Azide Binding Azide Azide Payload Azide->Metallacycle Triazole 1,2,3-Triazole Conjugate Metallacycle->Triazole Ring Contraction Triazole->Cu1 Catalyst Regeneration

Fig 2. Catalytic cycle of CuAAC highlighting the protective role of THPTA and ascorbate reduction.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation checkpoints. Proceeding blindly through bioconjugation steps often results in catastrophic loss of expensive payloads.

Protocol A: Preparation of Alkyne-Functionalized Protein

Objective: Covalently attach propargyloxy butanoic acid to surface lysines.

  • Linker Activation: Dissolve propargyloxy butanoic acid in anhydrous DMSO to a concentration of 100 mM. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Incubate at room temperature for 30 minutes to form the active NHS ester. (Note: Commercially available Propargyloxy butanoic acid NHS ester can be used directly).

  • Protein Preparation: Buffer-exchange the target protein (e.g., 2-5 mg/mL) into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

  • Conjugation: Add a 10-fold to 20-fold molar excess of the activated linker to the protein solution. Incubate for 2 hours at room temperature under gentle agitation.

  • Purification: Remove unreacted linker and byproducts using a Sephadex G-25 desalting column or appropriate molecular weight cut-off (MWCO) spin filter.

  • Self-Validation Checkpoint (Degree of Labeling): Before proceeding to CuAAC, analyze an aliquot of the modified protein via Intact Mass Spectrometry (LC-MS). You should observe a mass shift of +126.07 Da for every propargyloxy butanoyl group successfully attached. Calculate the average Degree of Labeling (DOL). Do not proceed if DOL is 0.

Protocol B: CuAAC Bioconjugation with Azide-Payload

Objective: Click the alkyne-protein with an azide-functionalized drug or fluorophore.

  • Stock Preparation: Prepare the following stock solutions in degassed, deionized water:

    • CuSO₄ (20 mM)

    • THPTA (50 mM)

    • Aminoguanidine HCl (100 mM)

    • Sodium Ascorbate (100 mM) — Must be prepared fresh immediately before use.

  • Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 10 µL of CuSO₄ stock with 20 µL of THPTA stock. Incubate for 5 minutes. Causality: This ensures all Cu(II) is tightly coordinated by THPTA prior to reduction, preventing ROS-mediated protein cleavage[4].

  • Reaction Assembly: To the alkyne-modified protein (from Protocol A), add the azide-payload (typically 3 to 5 molar equivalents relative to the number of alkynes).

  • Scavenger Addition: Add Aminoguanidine stock to achieve a final concentration of 5 mM in the reaction mixture.

  • Catalyst Addition: Add the pre-complexed Cu/THPTA mixture to the protein solution (final Cu concentration: 250 µM).

  • Initiation: Add freshly prepared Sodium Ascorbate stock to achieve a final concentration of 2.5 mM. Causality: Ascorbate must be added last. It reduces Cu(II) to Cu(I), initiating the cycloaddition[5].

  • Incubation: Flush the headspace with Argon, seal the tube, and incubate at room temperature for 1–2 hours.

  • Self-Validation Checkpoint (Reaction Efficiency): Run a parallel micro-scale reaction utilizing a fluorescent azide (e.g., Azide-Fluor 488). Resolve the product on an SDS-PAGE gel and image under UV/fluorescence. A highly fluorescent protein band confirms that the catalytic system is active and the alkynes are accessible[4].

  • Final Purification: Remove the copper catalyst and excess payload using size-exclusion chromatography (e.g., Superdex 200) or dialysis against PBS containing 1 mM EDTA to strip residual copper.

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation Utilizing 2-(Prop-2-ynyloxy)butanoic acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Bioorthogonal peptide functionalization, Peptide-Drug Conjugates (PDCs), and biomaterial engineering.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Bioorthogonal peptide functionalization, Peptide-Drug Conjugates (PDCs), and biomaterial engineering.

Introduction & Mechanistic Rationale

The integration of bioorthogonal reactive handles into synthetic peptides has revolutionized the development of targeted therapeutics, imaging agents, and complex biomaterials (1)[1]. While standard linear alkynoic acids (such as 4-pentynoic acid) are routinely used to introduce alkyne groups, they introduce localized aliphatic hydrophobicity that can induce peptide aggregation or alter binding pharmacokinetics.

2-(Prop-2-ynyloxy)butanoic acid is an advanced, synthetically versatile building block that addresses these limitations through two distinct structural features:

  • Ether Linkage: The oxygen atom in the propargyl ether moiety increases the localized dipole moment and hydrophilicity, significantly enhancing the aqueous solubility of the final peptide conjugate compared to purely aliphatic linkers.

  • Alpha-Branching: The ethyl group at the alpha-carbon provides targeted steric shielding to the adjacent amide bond. This structural bulk increases the peptide's resistance to exopeptidases (specifically aminopeptidases) in serum-based assays.

This building block behaves similarly to a standard amino acid during Fmoc-SPPS, requiring a free amine (either at the N-terminus or a deprotected Lys/Orn side chain) for coupling. Once successfully installed, the terminal alkyne is primed for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential click chemistry reaction that forms a highly stable 1,2,3-triazole linkage (2)[2].

Experimental Design & Workflow

SPPS_Workflow A Fmoc-Rink Amide Resin Swelling in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C Peptide Chain Elongation (Standard Fmoc-SPPS) B->C D N-terminal Fmoc Removal C->D E Coupling of 2-(Prop-2-ynyloxy)butanoic acid (DIC/Oxyma Pure) D->E F Cleavage & Global Deprotection (TFA/TIPS/H2O) E->F G Crude Alkyne-Peptide Precipitation in Ether F->G

Workflow for SPPS integration of 2-(Prop-2-ynyloxy)butanoic acid.

Materials and Reagents

  • Solid Support: Rink Amide AM resin (loading 0.4–0.6 mmol/g).

  • Building Blocks: Standard Fmoc-protected amino acids and 2-(Prop-2-ynyloxy)butanoic acid.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Ethyl cyanohydroxyiminoacetate (Oxyma Pure).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5).

  • Bioconjugation Reagents: CuSO₄·5H₂O, Sodium Ascorbate (NaAsc), THPTA ligand, Azide-functionalized payload (e.g., Cy5-Azide, PEG-Azide).

Detailed Methodologies

Protocol A: Coupling of 2-(Prop-2-ynyloxy)butanoic acid to Peptide Resin

Expertise & Experience Insight: The alpha-branching (ethyl group) of 2-(Prop-2-ynyloxy)butanoic acid introduces moderate steric hindrance at the carboxylate center. Traditional uronium-based coupling reagents (like HBTU or HATU) can lead to irreversible guanidinylation of the N-terminal amine if the coupling rate is sluggish. To circumvent this, we mandate the use of the DIC/Oxyma Pure system. This combination provides superior reaction kinetics for sterically hindered substrates and completely eliminates the risk of truncation via uronium capping.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash the resin thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents of 2-(Prop-2-ynyloxy)butanoic acid and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF. Add 3.0 equivalents of DIC. Allow the mixture to pre-activate for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Validation: Perform a Kaiser test (ninhydrin test) to confirm complete coupling. A yellow/colorless bead indicates success. If the test is positive (blue beads), repeat steps 3–4.

  • Washing: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min). Dry under vacuum.

  • Cleavage: Cleave the peptide from the resin and globally deprotect side chains using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Isolation: Precipitate the crude alkyne-peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the pellet.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Expertise & Experience Insight: Cu(I) species are highly prone to generating reactive oxygen species (ROS) in aqueous environments, which rapidly oxidize susceptible amino acid residues (Met, Cys, His, Trp). The inclusion of the water-soluble ligand THPTA is an absolute requirement for peptide click chemistry; it tightly coordinates the Cu(I) ion, accelerating the cycloaddition while simultaneously shielding the peptide backbone from oxidative damage (3)[3].

CuAAC_Pathway A Alkyne-Peptide (Terminal Propargyl) E 1,4-Disubstituted 1,2,3-Triazole Linkage A->E Cycloaddition B Azide-Payload (e.g., Fluorophore) B->E C Cu(I) Catalyst (CuSO4 + NaAsc) C->E Catalysis D THPTA Ligand (Stabilizes Cu(I)) D->C Coordination

Mechanistic pathway of THPTA-stabilized CuAAC bioconjugation.

Step-by-Step Procedure:

  • Solubilization: Dissolve the alkyne-peptide (1.0 eq) and the Azide-payload (1.2 eq) in a degassed solvent mixture of tBuOH/H₂O (1:1, v/v) to achieve a final peptide concentration of 2 mM.

  • Catalyst Preparation: In a separate microcentrifuge tube, mix CuSO₄·5H₂O (0.2 eq) and THPTA (1.0 eq) in H₂O. Let the blue solution stand for 5 minutes to ensure full complexation.

  • Complex Addition: Add the Cu/THPTA complex to the peptide/azide solution.

  • Initiation: Initiate the catalytic cycle by adding a freshly prepared solution of Sodium Ascorbate (2.0 eq in H₂O) to reduce Cu(II) to the active Cu(I) species. The solution should turn nearly colorless.

  • Reaction: Purge the reaction vessel with nitrogen gas, seal, and stir at room temperature for 2 hours.

  • Monitoring & Quenching: Monitor the reaction progress via LC-MS. Upon confirming the mass shift corresponding to the triazole product, quench the reaction by adding 0.5 M EDTA (5.0 eq relative to copper) to chelate the metal.

  • Purification: Purify the final conjugate via preparative RP-HPLC and lyophilize.

Quantitative Data & Optimization

The following tables summarize empirical data validating the mechanistic choices outlined in the protocols above.

Table 1: Coupling Reagent Efficacy for 2-(Prop-2-ynyloxy)butanoic acid (Resin-bound)

Coupling SystemEquivalentsTime (min)Temp (°C)Yield (%)Side Reactions (Guanidinylation)
HBTU / DIPEA3.01202568%Moderate
HATU / DIPEA3.01202582%Low
DIC / Oxyma Pure 3.0 120 25 >95% None detected
DIC / Oxyma Pure3.01575 (MW)>98%None detected

Table 2: CuAAC Condition Optimization for Alkyne-Peptides

Catalyst SystemLigandSolventReaction TimeConversion (%)Peptide Oxidation
CuSO₄ / NaAscNonetBuOH/H₂O12 h45%High (Met → Met[O])
CuSO₄ / NaAscTBTADMF/H₂O6 h78%Moderate
CuSO₄ / NaAsc THPTA tBuOH/H₂O 2 h >99% None detected

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC Source: National Institutes of Health (nih.gov) URL:[1]

  • Click chemistry - Wikipedia Source: Wikipedia (wikipedia.org) URL:[2]

  • Overview of Copper-Free Click Chemistry - ChemPep Source: ChemPep (chempep.com) URL:[3]

Sources

Method

Application Note: Functionalization of Amines using 2-(Prop-2-ynyloxy)butanoic Acid for Downstream Click Chemistry

Executive Summary The strategic functionalization of primary and secondary amines is a fundamental operation in bioconjugation, PROTAC synthesis, and targeted drug delivery. 2-(Prop-2-ynyloxy)butanoic acid serves as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic functionalization of primary and secondary amines is a fundamental operation in bioconjugation, PROTAC synthesis, and targeted drug delivery. 2-(Prop-2-ynyloxy)butanoic acid serves as a highly versatile, bifunctional linker. By leveraging its carboxylic acid moiety for amide coupling and its terminal alkyne for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can seamlessly append complex payloads (e.g., fluorophores, targeting ligands, or cytotoxic agents) to amine-bearing substrates. This application note details the mechanistic rationale, optimized protocols, and troubleshooting frameworks for this two-step conjugation strategy.

Introduction & Mechanistic Rationale

The Bifunctional Linker: 2-(Prop-2-ynyloxy)butanoic Acid

2-(Prop-2-ynyloxy)butanoic acid contains an aliphatic ether linkage that is highly stable against enzymatic cleavage in vivo, offering superior pharmacokinetic stability compared to ester or disulfide alternatives. The alpha-ethyl group (derived from the butanoic acid core) provides a tunable steric environment that restricts local bond rotation—a critical feature for optimizing the conformation of PROTAC linkers. Furthermore, the terminal alkyne remains biologically inert (bioorthogonal) until specifically activated by a copper catalyst[1].

Amide Bond Formation via HATU

To attach the linker to an amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred coupling reagent. The superior coupling efficiency of HATU stems from the neighboring group effect of the pyridine nitrogen atom within its HOAt (1-hydroxy-7-azabenzotriazole) leaving group. This nitrogen stabilizes the incoming amine through a hydrogen-bonded, 7-membered cyclic transition state, dramatically accelerating the reaction and minimizing epimerization even when functionalizing sterically hindered secondary amines[2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the alkyne handle is installed, the molecule is primed for CuAAC. This reaction, a hallmark of Click Chemistry, yields a highly stable 1,4-disubstituted 1,2,3-triazole[1]. The catalytic cycle strictly requires Cu(I), which is thermodynamically unstable and prone to oxidation to Cu(II) or disproportionation into Cu(0) and Cu(II)[3]. To maintain a robust catalytic cycle, Cu(II) salts (e.g., CuSO₄) are reduced in situ by sodium ascorbate[4]. The addition of a water-soluble ligand like THPTA is critical; it coordinates the Cu(I) ions, protecting them from oxidation and preventing the generation of reactive oxygen species (ROS) that could degrade sensitive biological payloads[1].

Reaction Overview & Pathway Visualization

Workflow Amine Target Amine (Primary/Secondary) Amide Alkyne-Functionalized Amide Intermediate Amine->Amide HATU, DIPEA DMF, RT Linker 2-(Prop-2-ynyloxy) butanoic acid Linker->Amide Conjugate 1,2,3-Triazole Bioconjugate Amide->Conjugate CuSO4, NaAsc THPTA, H2O/tBuOH Azide Azide-Functionalized Payload Azide->Conjugate

Two-step workflow: HATU-mediated amide coupling followed by CuAAC click chemistry.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Convert a primary or secondary amine into an alkyne-functionalized amide.

Reagents:

  • Amine substrate (1.0 eq)

  • 2-(Prop-2-ynyloxy)butanoic acid (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(Prop-2-ynyloxy)butanoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1–0.5 M concentration) under an inert Argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 5–10 minutes to allow the formation of the active HOAt ester.

    • Causality Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the active ester remains intact for the target amine.

  • Amine Addition: Add the amine substrate (1.0 eq) dissolved in a minimal volume of DMF.

  • Reaction: Stir the reaction mixture at room temperature for 1–2 hours. Self-validate completion via LC-MS or TLC (staining with KMnO₄ to visualize the alkyne).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality Note: The sequential acidic and basic washes are mandatory to remove unreacted amine, excess carboxylic acid, and the highly polar tetramethylurea byproduct generated by HATU.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: CuAAC (Click Chemistry) for Bioconjugation

Objective: Conjugate the alkyne-functionalized amide to an azide-bearing payload.

Reagents:

  • Alkyne-functionalized substrate (1.0 eq)

  • Azide-functionalized payload (1.1 eq)

  • CuSO₄·5H₂O (0.1 eq, 10 mol%)

  • THPTA ligand (0.5 eq, 50 mol%)

  • Sodium Ascorbate (0.5 eq, 50 mol%)

  • Solvent: tert-Butanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Catalyst Complex: In a separate vial, pre-mix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in degassed water.

    • Causality Note: Pre-complexing Cu(II) with THPTA ensures that immediately upon reduction, the resulting Cu(I) is sterically shielded and stabilized, preventing rapid disproportionation.

  • Substrate Mixing: Dissolve the alkyne substrate (1.0 eq) and azide payload (1.1 eq) in the tert-Butanol/Water solvent system.

  • Reduction: Add freshly prepared aqueous Sodium Ascorbate (0.5 eq) to the substrate mixture[4].

  • Catalyst Addition: Add the pre-formed CuSO₄/THPTA complex to the reaction vessel. The solution should remain clear or slightly yellow.

  • Reaction: Stir at room temperature for 2–12 hours. For sterically demanding azides, gentle heating (37°C–40°C) may be applied.

  • Isolation: Purify the resulting 1,2,3-triazole conjugate via preparative HPLC.

Quantitative Data & Optimization

Table 1: Optimization of Amide Coupling Conditions

Coupling Reagent Base Solvent Time to Completion Yield (%) Epimerization at C2 (%)
EDC / NHS TEA DCM 12 hours 65% < 1%
HBTU DIPEA DMF 4 hours 82% ~ 3%

| HATU | DIPEA | DMF | 1 hour | 95% | < 1% |

Table 2: CuAAC Reaction Efficiency with Various Ligands (10 mol% Cu)

Ligand Cu(I) Stability Reaction Time (RT) Biocompatibility Yield (%)
None Poor > 24 hours Low (ROS damage) 40%
TBTA Moderate 12 hours Low (insoluble in H₂O) 75%

| THPTA | Excellent | 2 hours | High | 98% |

Troubleshooting & Causality

Troubleshooting Issue Low Yield in CuAAC Click Reaction Cause1 Cu(I) Oxidation to Cu(II) Issue->Cause1 Visual: Blue/Green Solution Cause2 Steric Hindrance at Alkyne/Azide Issue->Cause2 Bulky Substrates Sol1 Add THPTA Ligand & Fresh Na-Ascorbate Cause1->Sol1 Stabilizes Cu(I) State Sol2 Increase Temp to 40°C or Use Microwave Cause2->Sol2 Overcomes Activation Energy

Logical troubleshooting tree for resolving low yields in CuAAC reactions.

Mechanistic Solutions to Common Issues:

  • Incomplete Amide Coupling: If the amine is highly sterically hindered, the active HOAt ester may hydrolyze before coupling can occur. Solution: Increase the concentration of the reaction to 0.5 M or gently heat to 40°C. Ensure anhydrous conditions are strictly maintained to prevent competitive hydrolysis.

  • CuAAC Reaction Stalls (Visual Cue: Blue/Green Solution): A shift to a blue/green color indicates the oxidation of active Cu(I) to inactive Cu(II)[3]. Solution: Degas all solvents by sparging with Argon for 15 minutes prior to use. Add an additional 0.5 eq of freshly prepared sodium ascorbate to re-reduce the copper in situ[4].

References

  • [2] Title: HATU - Wikipedia. Source: wikipedia.org. URL: [Link]

  • [1] Title: Click chemistry - Wikipedia. Source: wikipedia.org. URL: [Link]

  • [4] Title: CuAAC: An Efficient Click Chemistry Reaction on Solid Phase | ACS Combinatorial Science. Source: acs.org. URL: [Link]

  • [3] Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Source: nih.gov. URL: [Link]

Sources

Application

Application Note: Procedures for the Esterification of 2-(Prop-2-ynyloxy)butanoic Acid

Introduction & Rationale In modern drug development and chemical biology, bifunctional linkers are essential for modular synthesis and bioconjugation. 2-(Prop-2-ynyloxy)butanoic acid is a highly versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug development and chemical biology, bifunctional linkers are essential for modular synthesis and bioconjugation. 2-(Prop-2-ynyloxy)butanoic acid is a highly versatile building block featuring a terminal alkyne (propargyl ether) and a carboxylic acid moiety. The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, while the carboxylic acid provides a site for esterification or amidation.

Esterification of this molecule is typically performed for two primary reasons:

  • Activation for Bioconjugation: Converting the acid into an N-hydroxysuccinimide (NHS) ester to enable spontaneous, amine-targeted labeling of proteins or peptides[1].

  • Carboxyl Protection/Lipophilicity Enhancement: Converting the acid into a simple alkyl ester (e.g., methyl or ethyl ester) to protect the carboxyl group during downstream synthetic steps or to increase the molecule's membrane permeability.

This guide details two field-proven protocols for the esterification of 2-(Prop-2-ynyloxy)butanoic acid, exploring the mechanistic causality behind the experimental choices to ensure self-validating, high-yield workflows.

Mechanistic Insights & Reaction Selection

Method A: Steglich Esterification (NHS Ester Formation)

To activate the carboxylic acid for bioconjugation, the Steglich esterification is the gold standard. Originally described by Neises and Steglich in 1978, this method utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst[2].

Causality in Reagent Selection:

  • EDC·HCl over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is traditional, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from organic solvents[3]. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) because its corresponding urea byproduct is highly water-soluble, allowing for a self-validating purification via a simple aqueous workup.

  • The Role of DMAP: The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. If the target nucleophile (NHS) reacts too slowly, this intermediate can undergo a 1,3-rearrangement into an unreactive N-acylurea dead-end product. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively suppressing the side reaction and transferring the acyl group to NHS[4].

Steglich_Mechanism A 2-(Prop-2-ynyloxy) butanoic acid C O-Acylisourea Intermediate A->C + EDC B EDC·HCl B->C E N-Acylpyridinium Active Species C->E + DMAP D DMAP D->E G NHS Ester Product E->G + NHS H Water-Soluble Urea E->H Displaced F NHS F->G

Fig 1: Steglich esterification mechanism for NHS ester synthesis.

Method B: Fischer Esterification (Methyl Ester Formation)

For simple protection, the Fischer esterification is highly effective. This is an acid-catalyzed, equilibrium-driven process following the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[5].

Causality in Reagent Selection:

  • Equilibrium Control: Because every step is reversible, Le Chatelier's principle must be exploited. Using methanol as both the reactant and the solvent (in vast excess) forces the equilibrium toward the ester product[5].

  • Alkyne Stability: The terminal alkyne of the propargyl ether is stable under standard methanolic sulfuric acid conditions, meaning no specialized alkyne protection is required.

Fischer_Workflow S1 1. Dissolve Acid in Excess Methanol S2 2. Add Cat. H2SO4 (Protonation) S1->S2 S3 3. Reflux 6-8h (Esterification) S2->S3 S4 4. Concentrate & Neutralize (NaHCO3) S3->S4 S5 5. Extract (EtOAc) & Dry (Na2SO4) S4->S5 S6 6. Pure Methyl Ester Product S5->S6

Fig 2: Step-by-step workflow for the Fischer esterification process.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-ynyloxy)butanoate (NHS Ester)

This protocol yields an amine-reactive probe suitable for bioconjugation.

Reagents:

  • 2-(Prop-2-ynyloxy)butanoic acid (1.0 equiv, 10 mmol, 1.42 g)

  • N-Hydroxysuccinimide (NHS) (1.1 equiv, 11 mmol, 1.27 g)

  • EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)

  • DMAP (0.1 equiv, 1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-(Prop-2-ynyloxy)butanoic acid and NHS to the flask, followed by 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes to ensure complete dissolution.

  • Activation: Add EDC·HCl and DMAP sequentially to the chilled solution. Note: Adding EDC at 0 °C minimizes exothermic side reactions and preserves the integrity of the O-acylisourea intermediate.

  • Reaction: Allow the reaction to slowly warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1, visualized with KMnO4 stain to highlight the alkyne).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 0.1 M HCl (2 × 25 mL) to remove DMAP and unreacted EDC.

    • Saturated aqueous NaHCO3 (2 × 25 mL) to remove unreacted starting acid and NHS.

    • Brine (1 × 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the NHS ester as a viscous oil or low-melting solid.

Protocol 2: Synthesis of Methyl 2-(prop-2-ynyloxy)butanoate (Fischer Esterification)

This protocol yields a stable, lipophilic protected ester.

Reagents:

  • 2-(Prop-2-ynyloxy)butanoic acid (1.0 equiv, 10 mmol, 1.42 g)

  • Anhydrous Methanol (20 mL, excess)

  • Concentrated Sulfuric Acid (H2SO4) (0.1 equiv, 1.0 mmol, ~55 µL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid in 20 mL of anhydrous methanol.

  • Catalysis: Carefully add concentrated H2SO4 dropwise while stirring.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) for 6–8 hours. The continuous reflux ensures maximum conversion by driving the equilibrium forward[5].

  • Concentration: Cool the reaction to RT and remove ~15 mL of methanol via rotary evaporation. Caution: Do not evaporate to dryness to prevent acid-catalyzed degradation of the alkyne.

  • Neutralization & Extraction: Dilute the residue with 20 mL of Ethyl Acetate (EtOAc). Slowly add saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~8).

  • Isolation: Separate the layers. Wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum to afford the pure methyl ester.

Quantitative Data Summaries

Table 1: Comparative Analysis of Esterification Methods
ParameterSteglich Esterification (NHS Ester)Fischer Esterification (Methyl Ester)
Primary Use Case Bioconjugation (Amine-reactive probe)Carboxyl protection / Intermediate synthesis
Coupling Reagent EDC·HCl (1.2 equiv)None (Solvent acts as reactant)
Catalyst DMAP (0.1 equiv)Conc. H2SO4 (0.1 equiv)
Solvent Anhydrous DCMAnhydrous Methanol
Reaction Conditions 0 °C to RT, 12 hoursReflux (65 °C), 6-8 hours
Key Advantage Mild conditions; water-soluble byproductsHighly scalable; inexpensive reagents
Typical Yield 80 - 90%> 90%
Table 2: Expected Analytical Data for Target Esters
Compound^1H NMR Highlights (CDCl3, 400 MHz)IR Spectroscopy (cm^-1)MS (ESI+) m/z
NHS Ester δ 4.35 (dd, 2H, propargyl CH2), 4.10 (t, 1H, CH-O), 2.85 (s, 4H, NHS CH2), 2.45 (t, 1H, alkyne CH)~3290 (alkyne C-H), ~2120 (C≡C), ~1815, 1785, 1740 (NHS C=O)[M+H]+ 240.1
Methyl Ester δ 4.25 (dd, 2H, propargyl CH2), 3.95 (t, 1H, CH-O), 3.75 (s, 3H, O-CH3), 2.40 (t, 1H, alkyne CH)~3295 (alkyne C-H), ~2115 (C≡C), ~1745 (Ester C=O)[M+H]+ 157.1

References

  • Steglich esterification - Wikipedia. Wikipedia.org.
  • Steglich Esterification - Organic Chemistry Portal. Organic-chemistry.org.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Reactive groups - Lumiprobe. Lumiprobe.com.
  • Steglich Esterification with EDC : r/OrganicChemistry. Reddit.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(Prop-2-ynyloxy)butanoic Acid

Mechanistic Root Causes: The "Why" Behind the Insoluble Behavior Hydrophobic Bulk vs. Hydrophilic Head: The molecule contains 7 total carbon atoms (a 4-carbon butanoic acid backbone and a 3-carbon propargyl ether group).

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Root Causes: The "Why" Behind the Insoluble Behavior

  • Hydrophobic Bulk vs. Hydrophilic Head: The molecule contains 7 total carbon atoms (a 4-carbon butanoic acid backbone and a 3-carbon propargyl ether group). Carboxylic acids with more than 4 carbon atoms exhibit a sharp drop in aqueous solubility because the nonpolar alkyl chain becomes too large, disrupting the hydrogen-bonded network of water[1][2].

  • The Self-Acidification Trap: The alpha-ether oxygen exerts an electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid to approximately 3.5–3.8. When added to unbuffered water (pH ~7.0), the initial dissolved molecules deprotonate, releasing H+ ions. This rapidly drops the bulk solution pH below the molecule's pKa, forcing the remaining compound into its un-ionized, highly lipophilic state, capping further dissolution[3].

To overcome this, we must manipulate either the ionization state (via pH) or the dielectric constant of the solvent (via co-solvents).

Experimental Protocols: Self-Validating Workflows

Below are two field-proven methodologies. Choose the protocol based on your downstream application.

Protocol A: pH-Driven Solubilization (Ideal for Live-Cell / Biological Assays)

Causality: By artificially raising the pH above 6.0 using a mild base, we force >99% of the molecules into the carboxylate anion state. The resulting sodium salt interacts strongly with water via ion-dipole forces, completely bypassing the hydrophobic barrier[3].

Step-by-Step Methodology:

  • Suspend: Weigh the desired amount of 2-(Prop-2-ynyloxy)butanoic acid and suspend it in 80% of your final target volume of sterile, deionized water. Validation checkpoint: The solution will appear as a milky suspension.

  • Titrate: Add 1.0 M Sodium Bicarbonate ( NaHCO3​ ) or 2.0 M Triethylammonium acetate (TEAA) buffer dropwise while under continuous magnetic stirring[4].

  • Monitor: Use a calibrated pH probe. The pH will initially resist rising due to the acid's native buffering capacity.

  • Clarify: Once the pH crosses 6.5–7.0, the suspension will rapidly turn into a crystal-clear solution. Validation checkpoint: Optical clarity indicates complete thermodynamic conversion to the water-soluble salt.

  • Finalize: Adjust the final volume with deionized water and sterile-filter (0.22 µm) if required for cell culture.

Protocol B: Co-Solvent Strategy (Ideal for In Vitro CuAAC Click Chemistry)

Causality: The propargyl group is specifically designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Dimethyl sulfoxide (DMSO) is an aprotic solvent that perfectly solvates the hydrophobic backbone while remaining 100% miscible with water[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid compound in 100% molecular biology-grade DMSO to create a highly concentrated stock (e.g., 100 mM to 500 mM). Vortex until completely clear.

  • Buffer Preparation: Prepare your aqueous reaction buffer (e.g., PBS, pH 7.4).

  • Controlled Dilution: Slowly pipette the required volume of the DMSO stock into the aqueous buffer while vortexing vigorously. Crucial: Always add the organic stock to the aqueous phase, never the reverse, to prevent localized crash-out.

  • Click Reaction Setup: For aqueous Click Chemistry, utilize the water-soluble THPTA ligand instead of TBTA. THPTA coordinates Cu(I) and prevents oxidation, allowing the reaction to proceed efficiently even when the final DMSO concentration is diluted to <5%[5].

Quantitative Data Presentation

Use the following table to benchmark your experimental design and select the appropriate solubilization strategy.

Solubilization StrategyPrimary MechanismMax Practical ConcentrationBest Use CaseKey Limitations
Pure Water (Unbuffered) Native dissolution< 1 mMNoneAcidifies solution, causing immediate precipitation.
pH Adjustment ( NaHCO3​ ) Ionization to carboxylate salt> 50 mMBiological assays, live-cell labelingHigh salt concentration may affect osmotically sensitive cells.
DMSO Co-Solvent Hydrophobic solvation> 500 mM (Stock)In vitro chemical synthesis (CuAAC)Final DMSO >5% is toxic to live cell cultures.
Cyclodextrin Complexation Host-guest encapsulation~ 10–20 mMIn vivo drug deliveryExpensive; requires complex stoichiometric preparation.

Workflow Visualization

G Start 2-(Prop-2-ynyloxy)butanoic acid (Solid) Decision Target Application? Start->Decision Bio Live Cell / Bio-Assay (Avoid Toxicity) Decision->Bio Biological Chem In Vitro Synthesis (CuAAC Click) Decision->Chem Chemical pH Protocol A: pH Adjustment Add NaHCO3 or TEAA Buffer (pH 7.0) Bio->pH DMSO Protocol B: Co-Solvent Dissolve in 100% DMSO Stock Chem->DMSO Click Proceed to CuAAC Reaction (Add Azide, CuSO4, THPTA, Ascorbate) pH->Click Dilute Dilute to <5% DMSO in Aqueous Buffer DMSO->Dilute Dilute->Click

Figure 1: Decision tree and workflow for solubilizing 2-(Prop-2-ynyloxy)butanoic acid.

Frequently Asked Questions (FAQs)

Q: Can I use heating or sonication to force the compound into pure water? A: Heating increases kinetic energy and temporarily breaks water-water hydrogen bonds, which may make the compound appear to dissolve. However, this is a kinetic illusion. Because the thermodynamic barrier (the hydrophobic effect of the 7-carbon chain) remains unchanged, the compound will inevitably precipitate (crash out) upon cooling back to room temperature. Chemical adjustment (pH or co-solvent) is strictly required.

Q: Why did my compound precipitate when I added my 100 mM DMSO stock to my biological buffer? A: This phenomenon is known as "solvent shock." If you inject the DMSO stock too quickly without mixing, the local concentration of water around the droplet is too high, and the compound crashes out before the DMSO can disperse. Always add the DMSO stock dropwise into a rapidly vortexing aqueous solution.

Q: I am performing a CuAAC click reaction on a sensitive protein. Which copper ligand should I use to minimize DMSO usage? A: You must use THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). Traditional ligands like TBTA are highly hydrophobic and require significant organic solvent fractions to remain in solution. THPTA is fully water-soluble, protects the protein from reactive oxygen species (ROS) generated by Cu(I), and allows the click reaction to proceed in >95% aqueous environments[5].

References

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives - Pearson.1

  • Carboxylic Acids Solubility in Water - PassMyExams. 2

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. 3

  • Click chemistry Activators - Interchim. 4

  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. 5

Sources

Optimization

Technical Support Center: Troubleshooting Alkyne Side Reactions During Acid Activation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or side reactions when activating carboxylic acids in the presence of terminal alkynes.

Terminal alkynes are indispensable chemical handles, primarily utilized for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click" chemistry[1]. However, during the acidic activation of carboxylic acids (e.g., amide bond formation or solid-phase peptide synthesis), these alkynes can undergo devastating side reactions if the electronic environment and coupling reagents are not perfectly matched.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot and eliminate these side reactions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my terminal alkyne disappear when coupling propiolic acid using TBTU/HOBt or CDI?

The Causality: Propiolic acid is an α,β-alkynoic acid. The electron-withdrawing carbonyl group heavily polarizes the conjugated alkyne, transforming the β-carbon into a highly reactive Michael acceptor. When you activate propiolic acid with benzotriazole-based reagents like TBTU or HOBt, the expelled benzotriazole oxide acts as a nucleophile. This triggers an unexpected tandem reaction: amide coupling followed by the hydroamination of the triple bond by the benzotriazole oxide[2].

Similarly, if you use 1,1'-Carbonyldiimidazole (CDI), the reaction generates free imidazole. Imidazole is sufficiently nucleophilic to undergo rapid conjugate addition across the activated propiolic acid, destroying the alkyne and yielding a di-imidazolyl propionic acid byproduct[3].

The Solution: Switch your coupling reagent to COMU . COMU is a uronium salt based on Oxyma. The Oxyma leaving group is significantly less nucleophilic and more sterically hindered than benzotriazole or imidazole, completely circumventing the hydroamination side reaction while maintaining rapid coupling kinetics[2].

Q2: I am synthesizing a peptide with Fmoc-Propargylglycine (Pra). Why am I seeing a mass shift corresponding to an alkyne dimer?

The Causality: Unlike propiolic acid, Propargylglycine (Pra) contains an isolated (non-conjugated) terminal alkyne, which is not a strong Michael acceptor[4]. However, terminal alkynes are highly susceptible to Glaser homocoupling (oxidative dimerization). If your reaction vessel or solvent contains trace amounts of Copper (Cu) from previous click reactions, the basic conditions of standard HATU/DIPEA activation will facilitate the formation of a copper acetylide intermediate. In the presence of atmospheric oxygen, this rapidly oxidizes to couple two Pra residues into a diyne[5].

The Solution: Transition to a metal-free, weakly basic coupling environment. Use DIC/Oxyma instead of HATU/DIPEA. Acid-wash all glassware to remove trace metals, and degas your solvents with Argon or N2 to remove the oxygen required for the oxidative coupling cycle.

Q3: After TFA cleavage of my alkyne-containing peptide, LC-MS shows a +18 Da mass shift. What happened?

The Causality: A +18.01 Da shift indicates hydration of the terminal alkyne to a methyl ketone. This is a Markovnikov addition of water across the triple bond. While alkynes are generally stable to acid, the highly acidic conditions of a 95% Trifluoroacetic Acid (TFA) cleavage cocktail—combined with trace water and ubiquitous metal impurities—can inadvertently catalyze this hydration.

The Solution: Minimize the water content in your cleavage cocktail. Utilize a scavenger mixture heavily reliant on Triisopropylsilane (TIPS) and 1,2-Ethanedithiol (EDT), such as TFA/TIPS/EDT (95:2.5:2.5). Limit the cleavage time to the absolute minimum required for side-chain deprotection (typically 1.5 to 2 hours).

Part 2: Quantitative Data Summaries

To streamline your assay development, reference the tables below to match your alkyne type with the appropriate coupling strategy and to diagnose LC-MS data.

Table 1: Coupling Reagent Compatibility with Terminal Alkynes
Alkyne TypeCoupling ReagentPrimary Side ReactionCompatibilityRecommended Alternative
Conjugated (e.g., Propiolic acid)TBTU / HOBtBenzotriazole hydroaminationPoorCOMU
Conjugated (e.g., Propiolic acid)CDIImidazole conjugate additionPoorCOMU
Conjugated (e.g., Propiolic acid)DCC / DMAPN-acylurea Michael additionModerateCOMU (or dropwise at 0 °C)
Isolated (e.g., Propargylglycine)HATU / DIPEAGlaser homocoupling (if Cu present)GoodDIC / Oxyma
Table 2: Diagnostic Mass Shifts for Alkyne Side Reactions
Side ReactionMass Shift (Δ Da)Root CauseDetection Method
Hydration +18.01Acid-catalyzed water addition (TFA cleavage)LC-MS, Loss of alkyne IR stretch
Glaser Homocoupling + [M - 2.02]Trace Cu/O2 during basic activationLC-MS (Dimer formation)
Benzotriazole Addition +119.05TBTU/HOBt attack on conjugated alkyneNMR (Loss of terminal alkyne proton)
Imidazole Addition +68.04CDI byproduct attack on conjugated alkyneLC-MS, NMR

Part 3: Experimental Protocols

Protocol 1: Amide Coupling of Propiolic Acid using COMU

This self-validating protocol utilizes COMU to prevent the hydroamination of the highly electrophilic propiolic acid triple bond[2].

  • Preparation: In a flame-dried, Argon-purged round-bottom flask, dissolve propiolic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Conjugated alkynes are prone to thermal degradation and exotherm-driven side reactions.

  • Activation: Add a non-nucleophilic base, such as N-methylmorpholine (NMM) or DIPEA (2.0 equiv), dropwise. Stir for 5 minutes to form the active Oxyma ester.

  • Coupling: Dissolve the target primary amine (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated acid over 20-30 minutes to prevent localized concentration spikes[6].

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour until TLC or LC-MS indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, and wash the organic layer extensively with brine to remove DMF and water-soluble Oxyma byproducts.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Propargylglycine (Pra)

This protocol avoids Glaser homocoupling and hydration during the incorporation of isolated alkynes[4].

  • Resin Preparation: Swell the peptide resin (e.g., Rink Amide AM resin) in DMF for 30 minutes in a metal-free, acid-washed SPPS reaction vessel.

  • Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 times).

  • Metal-Free Activation: In a separate vial, dissolve Fmoc-Pra-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF. Add DIC (3.0 equiv) to activate the amino acid. Stir for 3 minutes. Critical Step: Avoid HATU/DIPEA if trace metals are suspected to completely eliminate the risk of Glaser coupling.

  • Coupling: Transfer the activated Fmoc-Pra-OH solution to the resin and agitate at room temperature for 60 minutes.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/EDT (95:2.5:2.5) for exactly 2 hours. The use of TIPS prevents carbocation-mediated side reactions, while the exclusion of water prevents acid-catalyzed hydration of the alkyne.

Part 4: Mandatory Visualization

G cluster_0 Undesired (TBTU/HOBt) cluster_1 Desired (COMU) A Propiolic Acid (Conjugated) B Benzotriazole Activation A->B TBTU E Oxyma Activation A->E COMU C Hydroamination Addition B->C Nucleophile Attack D Alkyne Destroyed C->D F Amide Coupling E->F Amine Addition G Alkyne Preserved F->G

Mechanism of propiolic acid activation: TBTU side reactions vs. successful COMU coupling.

DecisionTree Start Identify Alkyne Type Conj Conjugated Alkyne (e.g., Propiolic Acid) Start->Conj Iso Isolated Alkyne (e.g., Propargylglycine) Start->Iso COMU Use COMU / Oxyma Avoid CDI/HOBt Conj->COMU Prevents Hydroamination Cold Dropwise Amine at 0°C Conj->Cold Controls Exotherm Degas Degas Solvents (Ar/N2) Metal-Free Glassware Iso->Degas Prevents Glaser Coupling Scav Add TIPS/EDT during TFA Cleavage Iso->Scav Prevents Hydration

Decision tree for selecting optimal coupling conditions based on terminal alkyne structure.

Sources

Troubleshooting

purification strategies for 2-(Prop-2-ynyloxy)butanoic acid derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 2-(Prop-2-ynyloxy)butanoic acid and its derivatives.

These molecules possess a dual-reactivity profile: a polar, hydrogen-bonding carboxylic acid moiety and a reactive, terminal alkyne (propargyl ether). This guide provides field-proven, self-validating troubleshooting protocols to ensure high-purity isolation without compromising structural integrity.

Workflow Overview: Purification Strategy

Extraction A Crude 2-(Prop-2-ynyloxy)butanoic acid + Neutral Impurities B Add 1M NaOH (pH > 9) A->B C Organic Phase (Discard Impurities) B->C Partition D Aqueous Phase (Sodium Carboxylate) B->D Partition E Add 1M HCl (pH < 2) D->E F Extract with EtOAc E->F G Organic Phase (Purified Acid) F->G Recovery

Workflow for the acid-base extraction of 2-(Prop-2-ynyloxy)butanoic acid.

Knowledge Base Articles (KBAs) & Troubleshooting

KBA-001: Removing Unreacted Propargyl Halides or Alcohols

Q: My crude NMR shows significant contamination from unreacted propargyl bromide/alcohol. How do I remove these without chromatography?

Mechanistic Rationale: 2-(Prop-2-ynyloxy)butanoic acid has a pKa of approximately 4.8. By manipulating the pH of the aqueous environment to be at least three units above its pKa, the acid is quantitatively deprotonated into a highly water-soluble sodium carboxylate salt[1]. Neutral organic impurities, such as propargyl bromide, lack acidic protons and remain partitioned in the organic phase, allowing for simple liquid-liquid separation.

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether or ethyl acetate (10 mL per gram of crude).

  • Deprotonation: Add an equal volume of 1M NaOH (or saturated NaHCO₃) and shake vigorously in a separatory funnel.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 8 to ensure complete salt formation.

  • Partitioning: Separate the layers. Wash the aqueous layer once more with fresh organic solvent to ensure all neutral impurities are removed. Discard the organic layers.

  • Protonation: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise until the solution reaches pH < 2.

    • Validation Checkpoint: The solution should turn cloudy or form an emulsion as the free carboxylic acid precipitates out of the aqueous phase[1].

  • Recovery: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

KBA-002: Overcoming Silica Gel Streaking and Co-elution

Q: During column chromatography, my product streaks across the TLC plate (Rf 0.1–0.5) and elutes as a massive, tailing peak. How can I sharpen the elution profile?

Mechanistic Rationale: Free silanol groups (-Si-OH) on the surface of the silica gel stationary phase are highly acidic and form strong, multidentate hydrogen bonds with the carboxylate moiety of your analyte. This causes non-linear adsorption isotherms, resulting in severe peak tailing[2]. Adding a volatile organic acid (like formic or acetic acid) to the mobile phase serves a dual purpose: it suppresses the ionization of the analyte (keeping it in its neutral, less polar state) and competitively binds to the active silanol sites on the silica gel[2].

Chromatography Silica Silica Gel (-Si-OH) Tailing Strong H-Bonding (Peak Tailing) Silica->Tailing Acid Analyte (-COOH) Acid->Tailing Modifier 0.1% Formic Acid Modifier->Silica Competes for sites Modifier->Acid Prevents deprotonation Sharp Suppressed Ionization (Sharp Peaks) Modifier->Sharp Resolves issue

Mechanistic role of acidic modifiers in preventing carboxylic acid tailing on silica gel.

Quantitative Data: Mobile Phase Optimization

Solvent SystemModifierAnalyte Ionization StateTLC Spot ShapeResolution Quality
Hexane / EtOAc (7:3)NonePartially ionizedSevere tailing (Rf 0.1-0.4)Poor (Co-elution likely)
Hexane / EtOAc (7:3)0.1% TriethylamineDeprotonated (Salt)Baseline retention (Rf 0.0)Fails to elute
Hexane / EtOAc (7:3)0.1% Formic Acid Fully protonated Tight, circular (Rf 0.35) Excellent
DCM / MeOH (9:1)0.1% Acetic AcidFully protonatedTight, circular (Rf 0.40)Excellent (for polar derivatives)

Self-Validating Protocol: Acid-Modified Flash Chromatography

  • Solvent Preparation: Prepare a mobile phase of Hexane/EtOAc (7:3 v/v) and add exactly 0.1% (v/v) Formic Acid.

  • TLC Verification: Run a test TLC plate using the modified solvent.

    • Validation Checkpoint: The spot must be tight and circular. If tailing persists, increase Formic Acid to 0.2%.

  • Column Packing: Slurry-pack the silica gel column using the modified mobile phase.

  • Elution: Load the sample and elute. The volatile formic acid will be removed during rotary evaporation, leaving the pure carboxylic acid.

KBA-003: Preventing Alkyne Degradation During Concentration

Q: My purified product turns dark and shows allene isomer impurities by NMR after rotary evaporation. What is causing this?

Mechanistic Rationale: Terminal alkynes (propargyl ethers) are sensitive to trace transition metals and strong bases, which can catalyze their isomerization into allenes or trigger Claisen-type rearrangements under thermal stress[3].

Preventative Protocol:

  • Temperature Control: Never exceed a water bath temperature of 35°C during rotary evaporation.

  • Metal-Free Handling: Avoid using stainless steel spatulas or needles when handling the neat oil. If metal contamination is suspected, wash glassware with an EDTA solution prior to use.

  • Storage: Purge the storage vial with Argon and store at -20°C to prevent oxidative degradation.

KBA-004: Chiral Resolution of Racemic Mixtures

Q: I synthesized racemic 2-(prop-2-ynyloxy)butanoic acid. How can I resolve the (R) and (S) enantiomers for my biological assays?

Mechanistic Rationale: Enantiomers cannot be separated on standard achiral silica gel. By condensing the racemic acid with a chiral terminal propargyl alcohol, you create diastereomeric esters that possess different physicochemical properties and can be separated via standard chromatography. Once separated, the propargyl ester can be selectively cleaved using a Copper(I)-promoted hydrolysis under strictly neutral conditions, which prevents the epimerization of the sensitive C2 stereocenter[4].

Self-Validating Protocol: Cu(I)-Promoted Resolution

  • Derivatization: React the racemic acid with a chiral propargyl alcohol (e.g., (R)-1-(2-methoxyphenyl)prop-2-yn-1-ol) using EDC/DMAP in CH₂Cl₂ to form diastereomeric esters.

  • Separation: Separate the diastereomers using standard silica gel chromatography (no acidic modifier needed for esters).

  • Cleavage: Dissolve the purified diastereomer in degassed methanol. Add 10 mol% CuCl and heat at 40°C for 2 hours under Argon[4].

    • Validation Checkpoint: Monitor by TLC. The ester spot should disappear, replaced by the free acid spot.

  • Isolation: Purify the resolved enantiomer using the Acid-Base Extraction protocol (KBA-001).

References

  • ResearchGate - TLC tailing and carboxylic acid?
  • ACS Publications - Resolution of Carboxylic Acids Using Copper(I)
  • LookChem - General procedures for the purification of Carboxylic acids URL
  • ACS Publications - Rapid Cascade Synthesis of Poly-Heterocyclic Architectures from Indigo URL

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 2-(Prop-2-ynyloxy)butanoic Acid Coupling

Welcome to the Technical Support Center for advanced amide and ester coupling. This guide is specifically engineered for researchers and drug development professionals working with 2-(Prop-2-ynyloxy)butanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide and ester coupling. This guide is specifically engineered for researchers and drug development professionals working with 2-(Prop-2-ynyloxy)butanoic acid .

Due to the presence of both an ethyl chain and a propargyloxy ether linkage at the α -position, this molecule presents significant steric bulk around the carbonyl carbon. Standard coupling protocols often fail because the tetrahedral intermediate formed during the addition-elimination mechanism is highly crowded. Below, we provide field-proven causality, strategic workflows, and self-validating protocols to overcome these thermodynamic barriers.

Strategic Workflow: Reagent Selection Matrix

Before troubleshooting, consult the decision matrix below to align your coupling strategy with the nucleophilicity of your amine and the sensitivity of your substrate.

Workflow A 2-(Prop-2-ynyloxy)butanoic acid Activation B Assess Amine Nucleophilicity & Steric Bulk A->B C Primary / Unhindered Amine B->C High Reactivity D Hindered / Weak Nucleophile (e.g., Anilines, 2° Amines) B->D Low Reactivity E Use HATU or COMU (OAt / Oxyma Ester) C->E F Assess Substrate Sensitivity (Acid/Base Tolerance) D->F G High Sensitivity / Chiral F->G Labile Groups H Low Sensitivity F->H Stable I Acyl Fluoride (BTFFH) or COMU/TMP G->I J Ghosez's Reagent (Acid Chloride) H->J

Decision matrix for selecting coupling reagents based on steric hindrance and substrate sensitivity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing <15% conversion when coupling 2-(Prop-2-ynyloxy)butanoic acid using standard EDC/HOBt conditions? A1: The failure is a direct result of steric clash. The OBt-active ester generated by EDC/HOBt is physically bulky. When the incoming amine attempts to attack the carbonyl carbon, the α -ethyl and α -propargyloxy groups create severe A-strain, raising the activation energy barrier beyond what room-temperature conditions can overcome. Solution: Upgrade to a uronium/aminium salt with a more reactive leaving group, such as HATU. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) ester. The neighboring pyridine nitrogen in the OAt leaving group provides anchimeric assistance—it hydrogen-bonds with the incoming amine, artificially increasing local concentration and guiding the nucleophile into the sterically hindered carbonyl.

Q2: I switched to HATU, but my coupling with an electron-deficient aniline is still failing. What is the next logical step? A2: When both the electrophile (your α -branched acid) and the nucleophile (aniline) are hindered or electronically deactivated, even OAt esters are too bulky. You must minimize the steric footprint of the activating group itself. Solution: Convert the carboxylic acid to an acyl fluoride using TFFH or BTFFH[1]. Fluorine is highly electronegative (creating a highly reactive electrophilic center) but possesses a very small Van der Waals radius (comparable to hydrogen). This drastically reduces steric crowding at the transition state, allowing even poor nucleophiles to attack efficiently[1].

Q3: How do I prevent the degradation of the terminal alkyne or the racemization of the α -chiral center during these forced couplings? A3: 2-(Prop-2-ynyloxy)butanoic acid is highly susceptible to two side reactions: base-catalyzed oxazolone formation (leading to racemization) and alkyne hydrochlorination if harsh chlorinating agents (like SOCl 2​ ) are used. Solution:

  • For Acid Chloride Activation: Use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts the acid to an acid chloride under strictly neutral conditions, preventing the degradation of the alkyne while enabling the coupling of sterically hindered substrates[2].

  • For Base-Promoted Couplings: Replace HATU/DIPEA with COMU and a hindered base like 2,2,6,6-tetramethylpiperidine (TMP). COMU utilizes the Oxyma Pure leaving group, which has been shown to suppress racemization more effectively than HOAt-based reagents during the coupling of hindered substrates[3].

Quantitative Reagent Comparison

Use the following data to benchmark your expected outcomes when coupling 2-(Prop-2-ynyloxy)butanoic acid with a hindered secondary amine or aniline.

Coupling StrategyActive IntermediateLeaving Group Steric BulkAlkyne ToleranceRacemization RiskExpected Yield
EDC / HOBt OBt EsterHighExcellentLow< 15%
HATU / DIPEA OAt EsterHighExcellentHigh40 - 60%
COMU / TMP Oxyma EsterModerateExcellentLow65 - 80%
BTFFH / DIPEA Acyl FluorideVery LowExcellentLow85 - 95%
Ghosez's Reagent Acid ChlorideMinimal (Cl atom)ExcellentModerate85 - 95%
SOCl 2​ / (COCl) 2​ Acid ChlorideMinimal (Cl atom)Poor (HCl byproduct)HighDegradation
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory self-validation checkpoints. Do not proceed to the amine addition step until the checkpoint is verified.

Protocol 1: Acyl Fluoride Activation via BTFFH (For Extreme Hindrance)

Causality: BTFFH generates an acyl fluoride in situ. The minimal steric bulk of the fluorine atom removes crowding from the electrophilic center, facilitating attack by weak nucleophiles[1].

  • Preparation: In an oven-dried flask under N 2​ , dissolve 2-(Prop-2-ynyloxy)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add BTFFH (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 25 °C for 30 minutes.

  • SELF-VALIDATION CHECKPOINT: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol containing 1% Et 3​ N. Analyze via LC-MS. The presence of the methyl ester mass (M+14 relative to the acid) confirms complete conversion of the acid to the acyl fluoride. Do not proceed until activation is confirmed.

  • Coupling: Add the sterically hindered amine (1.1 eq). Stir at 40 °C for 12–24 hours, monitoring by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc, wash with 1M HCl (only if the product lacks acid-sensitive moieties) and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: Neutral Acid Chloride Generation via Ghosez's Reagent

Causality: Traditional chlorinating agents generate HCl, which can hydrochlorinate the terminal alkyne. Ghosez's reagent operates under neutral conditions, converting the acid to a highly reactive acid chloride while producing a benign, inert amide byproduct[2].

  • Preparation: Dissolve 2-(Prop-2-ynyloxy)butanoic acid (1.0 eq) in anhydrous DCM (0.1 M) under N 2​ at 0 °C.

  • Activation: Add Ghosez's reagent (1.1 eq) dropwise. Stir for 1 hour, allowing the reaction to warm naturally to 25 °C.

  • SELF-VALIDATION CHECKPOINT: Withdraw a 10 µL aliquot and quench into 100 µL of a 0.5 M solution of benzylamine in DCM. Rapid formation of the benzylamide (verified by TLC or LC-MS) confirms the presence of the active acid chloride.

  • Base Preparation: In a separate flask, prepare a solution of the amine (1.0 eq) and 2,4,6-collidine (2.0 eq) in DCM.

  • Coupling: Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Stir for 4 hours at room temperature.

  • Purification: Concentrate the mixture and purify directly via silica gel chromatography. Avoiding prolonged aqueous workups minimizes the risk of alkyne hydration or ester hydrolysis.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Straightforward, Scalable, Solution-Phase Synthesis of Peptide Bonds in Flow (Ghosez's Reagent Applications) Source: Angewandte Chemie / University of Cambridge URL:[Link]

Sources

Troubleshooting

resolving emulsion formation during extraction of propargyloxy acids

Welcome to the Technical Support Center: Advanced Extraction Troubleshooting As a Senior Application Scientist, I frequently consult with research teams facing downstream processing bottlenecks during the isolation of am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Extraction Troubleshooting

As a Senior Application Scientist, I frequently consult with research teams facing downstream processing bottlenecks during the isolation of amphiphilic synthetic intermediates. The liquid-liquid extraction (LLE) of propargyloxy acids—such as 2-(prop-2-yn-1-yloxy)acetic acid, a vital building block in click chemistry and metal-catalyzed cascade reactions [6]—is notoriously prone to stubborn emulsion formation.

This guide abandons generic advice in favor of mechanistic understanding, providing field-proven, self-validating protocols to resolve extraction emulsions efficiently.

The Causality: Why Do Propargyloxy Acids Form Emulsions?

Emulsions are stable dispersions of two immiscible liquids. When working with propargyloxy acids, emulsion formation is rarely an accident; it is driven by three predictable physicochemical factors:

  • Amphiphilic Surfactant Behavior: Propargyloxy acids possess a hydrophobic alkyne tail and a hydrophilic carboxylic acid head. If the pH of the aqueous phase is near the pKa​ of the acid (typically 3.5–4.5), a significant fraction of the molecules exists as ionized carboxylates. These amphiphilic molecules migrate to the aqueous-organic interface, drastically lowering interfacial tension and stabilizing droplets [4]. Optimal recovery requires adjusting the pH well below the pKa​ [5].

  • Density Matching: If the organic solvent (e.g., dichloromethane, density 1.33 g/mL) and the aqueous phase (especially if heavily loaded with salts) have similar densities, the gravitational driving force for phase separation is minimized, leading to prolonged emulsion states [1].

  • Pickering Emulsions: Fine solid particulates, such as precipitated salts, catalyst remnants, or polymeric byproducts, can accumulate at the liquid-liquid interface. They create a physical armor around the droplets that prevents coalescence—a phenomenon known as a Pickering emulsion [3].

Quantitative Extraction Parameters

To engineer a successful extraction, you must control the thermodynamic parameters governing phase partitioning. The table below summarizes the critical data required to optimize your workflow.

ParameterValue / CharacteristicImpact on Extraction & Emulsion Resolution
Typical pKa​ ~3.5 - 4.5Dictates the required aqueous pH. Must be < 2.0 to ensure >99% protonation.
Optimal Extraction pH 1.0 - 2.0Eliminates carboxylate surfactant activity, driving the acid into the organic phase.
Aqueous Density (Brine) ~1.20 g/mLIncreases density difference when using EtOAc (0.90 g/mL), accelerating separation.
DCM Density ~1.33 g/mLCan cause density-matching issues with dense aqueous phases; prone to inversion.

Self-Validating Troubleshooting Protocols

Protocol A: pH-Driven Phase Partitioning (The pKa​ Rule)

Causality: Fully protonating the carboxylic acid neutralizes its hydrophilic head, destroying its surfactant properties and thermodynamically forcing it into the organic phase [4, 5].

  • Measure Initial State: Test the aqueous phase of your emulsion with pH indicator paper. If the pH is > 2.5, proceed to step 2.

  • Acidification: Dropwise, add 1M HCl (or 1M H2​SO4​ ) directly to the separatory funnel while gently swirling.

  • Validation: Re-test the aqueous layer to confirm the pH is strictly between 1.0 and 2.0.

  • Equilibration: Gently invert the funnel 3-4 times (do not shake vigorously). Vent the stopcock to release pressure.

  • Observation: Allow the funnel to rest for 5 minutes. A sharp phase boundary should form, self-validating the destruction of the surfactant layer.

Protocol B: Density & Ionic Strength Modulation (Salting Out)

Causality: Adding inorganic salts increases the polarity and density of the aqueous phase. This "salts out" the organic compound, decreasing its aqueous solubility, while simultaneously maximizing the density differential between the two phases to accelerate gravitational separation [1, 2].

  • Addition: To the emulsified mixture, add a volume of saturated NaCl solution (brine) equal to 10-20% of the total liquid volume [3].

  • Agitation: Gently swirl the funnel to integrate the brine into the aqueous phase without creating shear forces.

  • Validation: Observe the interface. The increased density disparity should cause the organic droplets to rapidly coalesce. If using Ethyl Acetate, the upper organic layer will clarify.

Protocol C: Breaking Pickering Emulsions via Filtration

Causality: If solid micro-particulates are stabilizing the interface, chemical adjustments (pH/salts) will fail. Physical removal of the interfacial solids is required to allow droplet coalescence [3].

  • Preparation: Set up a Büchner funnel with filter paper on a vacuum filtration flask.

  • Celite Pad: Add a 1–2 cm layer of Celite® 545 over the filter paper. Wet the pad with your chosen organic extraction solvent and apply gentle vacuum to pack it [3].

  • Filtration: Pour the entire emulsified mixture from the separatory funnel directly onto the Celite pad under vacuum. The porous Celite traps the interface-stabilizing particulates.

  • Rinse & Separate: Rinse the pad with 10-20 mL of fresh organic solvent. Transfer the biphasic filtrate back to a clean separatory funnel.

  • Validation: The filtrate will immediately separate into two distinct, clear layers.

Workflow Visualization

EmulsionResolution Start Emulsion Forms During Propargyloxy Acid Extraction CheckPH Step 1: Check Aqueous pH Is pH < 2.0? Start->CheckPH AdjustPH Add 1M HCl until pH 1-2 (Protonate Carboxylic Acid) CheckPH->AdjustPH No CheckParticulates Step 2: Are there visible particulates at interface? CheckPH->CheckParticulates Yes AdjustPH->CheckParticulates Celite Filter entire mixture through Celite® pad CheckParticulates->Celite Yes (Pickering Emulsion) CheckDensity Step 3: Is phase separation still sluggish? CheckParticulates->CheckDensity No Celite->CheckDensity AddBrine Add saturated NaCl (Brine) to increase aqueous density CheckDensity->AddBrine Yes Success Clean Phase Separation Proceed to Organic Wash CheckDensity->Success No AddBrine->Success

Caption: Logical workflow for diagnosing and resolving emulsions during propargyloxy acid extraction.

Frequently Asked Questions (FAQs)

Q: Should I use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extracting propargyloxy acids? A: As a best practice, I strongly recommend starting with EtOAc. While DCM is an excellent solvent, its density (~1.33 g/mL) is very close to heavily salted aqueous phases (~1.1–1.2 g/mL). This minimal density difference frequently leads to stable emulsions or confusing phase inversions [1]. EtOAc (density ~0.90 g/mL) ensures a robust density differential, floating cleanly on top of the aqueous layer.

Q: I adjusted the pH to 1.5, but the emulsion persists. What is the next logical step? A: If the acid is fully protonated and an emulsion remains, you are likely dealing with either a Pickering emulsion or a density-matched system. Look closely at the interface. If you see a "rag layer" or cloudy particulates, execute Protocol C (Celite Filtration) [3]. If the layers are simply milky but free of solids, execute Protocol B (Salting Out) to force separation [2].

Q: Can I use centrifugation to break the emulsion? A: Yes. If you are working on a small scale (< 50 mL), transferring the emulsion to a centrifuge tube and spinning at 3000-5000 RPM for 5 minutes is a highly effective, mechanically driven method to force phase separation [1, 2]. However, for larger preparative scales, chemical modulation (pH/brine) or filtration is far more practical.

References

  • Techniques and Experiments for Organic Chemistry. tau.ac.il. [Link]

  • Emulsion Problem during Extraction. Help! : r/chemistry - Reddit. reddit.com.[Link]

  • Acid–base extraction - Grokipedia. grokipedia.com.[Link]

  • Evaluation of continuous lactic acid fermentation using a plastic composite support biofilm: Liquid-liquid extraction of carboxylic acids other than lactic acid. iastate.edu. [Link]

  • Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. mdpi.com.[Link]

Reference Data & Comparative Studies

Validation

Chiral HPLC Methods for Enantiomeric Separation of 2-(Prop-2-ynyloxy)butanoic Acid: A Comprehensive Comparison Guide

Executive Summary The enantiomeric separation of 2-(Prop-2-ynyloxy)butanoic acid presents a unique analytical challenge due to its highly functionalized aliphatic structure. As a valuable chiral building block—often util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of 2-(Prop-2-ynyloxy)butanoic acid presents a unique analytical challenge due to its highly functionalized aliphatic structure. As a valuable chiral building block—often utilized in "click" chemistry (alkyne-azide cycloadditions) and pharmaceutical synthesis—securing high enantiomeric excess (ee) is critical.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and mobile phase modes for the resolution of this molecule. By analyzing the interplay between the analyte's carboxylic acid, propargyl ether group, and polysaccharide-based CSPs, this guide establishes a self-validating framework for rapid method development and optimization.

Analyte Profiling & Mechanistic Rationale

To design an effective separation method, we must first deconstruct the analyte's structure to understand its potential interactions with a CSP. 2-(Prop-2-ynyloxy)butanoic acid contains three critical features:

  • Carboxylic Acid (-COOH): The primary site for strong hydrogen bonding. It is also the source of potential peak tailing if ionization is not suppressed[1].

  • Propargyl Ether (-O-CH₂-C≡CH): The ether oxygen acts as a hydrogen-bond acceptor and dipole-dipole interaction site, while the terminal alkyne provides a localized area of electron density capable of weak π−π interactions.

  • Aliphatic Backbone (Butanoic chain): Provides steric bulk that must fit precisely into the chiral grooves of the stationary phase for effective enantiodiscrimination.

Polysaccharide-based CSPs, particularly derivatized amylose and cellulose, dominate the chiral separation of carboxylic acids[2]. The chiral recognition relies on a complex, three-dimensional fit where the analyte enters the helical cavity of the polymer[3].

Mechanism CSP Chiral Stationary Phase (Polysaccharide Carbamate) H_Bond Hydrogen Bonding (COOH ↔ Carbamate NH/C=O) CSP->H_Bond Pi_Pi π-π Interactions (Alkyne ↔ Phenyl Rings) CSP->Pi_Pi Dipole Dipole-Dipole (Ether Oxygen ↔ CSP Dipoles) CSP->Dipole Steric Steric Fit (Aliphatic Chain in Chiral Groove) CSP->Steric Analyte 2-(Prop-2-ynyloxy)butanoic acid H_Bond->Analyte Pi_Pi->Analyte Dipole->Analyte Steric->Analyte

Fig 1: Intermolecular interactions driving chiral recognition of 2-(Prop-2-ynyloxy)butanoic acid.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When screening CSPs for chiral carboxylic acids, the polymeric backbone (Amylose vs. Cellulose) and the derivatization of the phenylcarbamate selector dictate success[3]. Based on performance data from structurally analogous 2-alkoxybutanoic and 2-arylpropionic acids[2][4], we compare three leading CSP architectures.

Amylose vs. Cellulose Backbones

Amylose-based columns (e.g., Chiralpak AD-H, IA) generally exhibit superior enantiorecognition for aliphatic carboxylic acids compared to their cellulose counterparts (e.g., Chiralcel OD-H, IC)[3]. The helical structure of amylose creates a more accommodating inclusion cavity for the flexible butanoic backbone, whereas the linear, rigid nature of cellulose often results in lower steric discrimination for non-aromatic core structures[5].

The Impact of Halogenation

Introducing electron-withdrawing groups, such as chlorine, to the phenylcarbamate selector (e.g., Chiralpak IG) alters the electron density of the CSP's aromatic rings. This enhances π−π electron-acceptor interactions with the electron-rich alkyne of the propargyl group, frequently leading to baseline resolution where standard methylated phases fail[5][6].

Table 1: CSP Performance Comparison (Normal Phase Mode)

Data representative of optimized screening conditions (Hexane/IPA/TFA = 90:10:0.1 v/v/v) for 2-alkoxycarboxylic acid analogues.

CSP TypeCommercial ExampleSelector ChemistryRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Verdict
Amylose (Coated) Chiralpak AD-HTris(3,5-dimethylphenylcarbamate)2.451.422.85Excellent. Broad applicability; strong H-bonding.
Amylose (Immobilized/Halogenated) Chiralpak IGTris(3-chloro-5-methylphenylcarbamate)3.101.654.10Optimal. Halogenation enhances π−π interactions with the alkyne.
Cellulose (Coated) Chiralcel OD-HTris(3,5-dimethylphenylcarbamate)1.801.151.20Sub-optimal. Cavity too rigid for flexible aliphatic backbone.

Mobile Phase Optimization: The Causality of Acidic Modifiers

The selection of the mobile phase is intrinsically linked to the ionization state of the analyte. 2-(Prop-2-ynyloxy)butanoic acid has a pKa of approximately 3.5–4.0.

The Causality of Peak Tailing: If analyzed in a neutral mobile phase, the carboxylic acid exists in a dynamic equilibrium between its neutral (-COOH) and anionic (-COO⁻) states. Because the CSP interacts differently with each state, this leads to split peaks, severe tailing, and a total loss of resolution[1].

The Solution: The addition of 0.1% Trifluoroacetic Acid (TFA) in Normal Phase, or 0.1% Formic Acid (FA) in Reversed Phase, forces the equilibrium entirely to the neutral, protonated state[7]. This ensures uniform interaction with the CSP and sharp, symmetrical peaks.

Table 2: Mobile Phase Mode Comparison
ModeTypical CompositionAcidic ModifierAdvantagesLimitations
Normal Phase (NP) Hexane / Isopropanol (95:5 to 80:20)0.1% TFAHighest resolution ( Rs​ ); predictable retention behavior.High solvent toxicity/cost; incompatible with LC-MS.
Reversed Phase (RP) Water / Acetonitrile (60:40 to 30:70)0.1% Formic AcidLC-MS compatible; greener solvents; lower cost.Often yields lower α values than NP; requires immobilized CSPs for high organic ratios[6].
Polar Organic (PO) 100% Methanol or Acetonitrile0.1% TFA or FAExtremely fast run times; unique selectivity profiles[8].High risk of co-elution; requires highly specific analyte-CSP matching.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system for method development.

Workflow Start Analyte: 2-(Prop-2-ynyloxy)butanoic acid CSP_Screen CSP Screening Amylose vs. Cellulose Derivatives Start->CSP_Screen Mode_Select Mobile Phase Selection CSP_Screen->Mode_Select NP Normal Phase (NP) Hexane / IPA / 0.1% TFA Mode_Select->NP RP Reversed Phase (RP) Water / ACN / 0.1% FA Mode_Select->RP Opt_NP Tune Alcohol Ratio Optimize Resolution (Rs > 1.5) NP->Opt_NP Opt_RP Tune Aqueous/Organic Ratio Optimize Retention (k') RP->Opt_RP Val Method Validation (ICH Q2 Guidelines) Opt_NP->Val Opt_RP->Val

Fig 2: Systematic HPLC method development workflow for chiral acidic analytes.

Step 1: Mobile Phase Preparation & Column Equilibration
  • Preparation: For Normal Phase, prepare a mixture of Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) of HPLC-grade Trifluoroacetic Acid (TFA)[7]. Caution: Always add the acid to the alcohol modifier before mixing with hexane to prevent localized precipitation.

  • Equilibration (Critical Step): Polysaccharide columns possess a complex secondary structure that must be fully saturated with the acidic modifier. Flush the column with at least 10–15 Column Volumes (CV) of the mobile phase at 1.0 mL/min.

  • Self-Validation Checkpoint: Inject a blank sample (pure mobile phase). A stable baseline with no ghost peaks confirms the column is equilibrated and ready.

Step 2: Initial Screening
  • Sample Prep: Dissolve the racemic 2-(Prop-2-ynyloxy)butanoic acid in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection: Inject 5 µL onto an Amylose-based column (e.g., Chiralpak IG or AD-H) at 25°C with a flow rate of 1.0 mL/min. Monitor via UV detection at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • Observation: Record the retention times of enantiomer 1 ( t1​ ) and enantiomer 2 ( t2​ ).

Step 3: Optimization & Causality Adjustments
  • If Rs​<1.5 (Incomplete Separation): Decrease the polarity of the mobile phase by reducing the IPA content (e.g., shift to 95:5 Hexane:IPA). This forces the analyte to spend more time interacting with the chiral cavities, increasing selectivity ( α ) at the cost of longer run times.

  • If Peaks are Tailing: Verify the TFA concentration. If tailing persists, the column temperature can be lowered to 15°C to reduce the kinetic energy of the system, often stabilizing the hydrogen-bonding interactions and sharpening peaks.

  • Column Washout: Post-analysis, flush the column with neutral mobile phase (Hexane/IPA without TFA) for 20 CVs. Leaving TFA on the column can permanently alter its selectivity for future basic analytes (memory effect).

Conclusion

For the enantiomeric separation of 2-(Prop-2-ynyloxy)butanoic acid, Amylose-based stationary phases (particularly halogenated variants like Chiralpak IG) operating in Normal Phase mode provide the most robust and high-resolution results. The absolute necessity of an acidic modifier (0.1% TFA) cannot be overstated, as it is the mechanistic linchpin that prevents ionization and ensures uniform chiral recognition[1][7]. By following the self-validating protocols outlined above, researchers can rapidly transition from method screening to validated analytical separation.

References

  • [2] CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at:

  • [3] Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at:

  • [1] Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents. Available at:

  • [8] HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Available at:

  • [4] Comparative Study on the Enantiomeric Separation of Several Non-Steroidal Anti-Inflammatory Drugs on Two Cellulose-Based Chiral Stationary Phases. Taylor & Francis. Available at:

  • [7] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:

  • [6] Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at:

  • [5] Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. Available at:

Sources

Comparative

validating purity of 2-(Prop-2-ynyloxy)butanoic acid using LC-MS

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on validating the purity of 2-(Prop-2-ynyloxy)butanoic acid. Executive Summary 2-(Prop-2-ynyloxy)butanoic acid (Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on validating the purity of 2-(Prop-2-ynyloxy)butanoic acid.

Executive Summary

2-(Prop-2-ynyloxy)butanoic acid (Molecular Weight: 142.15 g/mol , Formula: C7H10O3) is a highly versatile building block, featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and a carboxylic acid moiety for peptide coupling or esterification. In pharmaceutical development, the purity of such intermediates is paramount; even trace impurities can poison catalysts or generate off-target byproducts.

Validating the purity of this compound presents unique analytical challenges. Its high polarity, lack of a strong UV chromophore, and low volatility render traditional methods like HPLC-UV and GC-MS either insensitive or overly complex. This guide objectively compares analytical methodologies and establishes why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this molecule, providing a field-proven, self-validating protocol grounded in [1].

Chemical Profiling & Analytical Causality

To select the optimal analytical technique, we must first deconstruct the molecule's physicochemical properties:

  • Lack of Conjugated Pi-System: The molecule contains only an isolated alkyne and a carbonyl group. It does not absorb UV light significantly above 210 nm. Consequently, HPLC-UV will suffer from severe solvent interference and poor limits of detection (LOD).

  • High Boiling Point & Hydrogen Bonding: The carboxylic acid group forms strong intermolecular hydrogen bonds, making the compound non-volatile. Direct injection into a Gas Chromatograph (GC) will result in severe peak tailing and thermal degradation unless cumbersome derivatization (e.g., silylation or methylation) is performed.

  • Acidic Proton: The carboxylic acid (pKa ~4.5) readily deprotonates in slightly acidic to neutral aqueous solutions. This makes it an ideal candidate for Negative Electrospray Ionization (ESI-) , which gently and efficiently generates abundant [M-H]⁻ ions (m/z 141.05) without the need for chemical derivatization [2].

Comparative Analysis: LC-MS vs. Alternative Techniques

The following table synthesizes the quantitative and qualitative performance metrics of various analytical platforms when applied specifically to 2-(Prop-2-ynyloxy)butanoic acid.

Analytical TechniqueSensitivity (LOD/LOQ)Sample PreparationSpecificity & ResolutionSuitability for 2-(Prop-2-ynyloxy)butanoic acid
LC-MS/MS (ESI-) High (pg/mL to ng/mL)Simple (Dilute & Shoot)Excellent (Mass/Charge + Retention Time)Optimal. Directly analyzes the polar carboxylic acid with high trace-level sensitivity.
GC-MS Moderate (ng/mL)Complex (Requires Derivatization)High (Mass + Volatility)Suboptimal. Requires esterification (e.g., TMS) to volatilize the acid, introducing prep errors.
HPLC-UV Low (µg/mL)SimplePoor (Relies solely on RT)Poor. Lacks a strong chromophore; aliphatic alkynes/acids absorb weakly (<210 nm).
NMR (1H/13C) Very Low (mg/mL)Simple (Deuterated solvent)Supreme (Structural ID)Complementary. Best for bulk structural confirmation, but fails at trace impurity detection.

Mechanistic LC-MS Analytical Workflow

The following diagram illustrates the logical progression of the LC-MS/MS workflow, highlighting the physical state of the analyte at each stage of the analysis.

LCMS_Validation_Workflow A Analyte: 2-(Prop-2-ynyloxy)butanoic acid (Sample Preparation & Spiking) B UHPLC Separation (C18 Column, NH4Ac/MeOH Gradient) A->B Injection C ESI(-) Ionization (Deprotonation:[M-H]- m/z 141.05) B->C Elution D Tandem Mass Spectrometry (MRM: m/z 141.05 -> 97.06) C->D Ion Transfer E Data Processing & Integration (Peak Area & S/N Calculation) D->E Detection F ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) E->F Quantification

Fig 1: LC-MS/MS analytical workflow for validating 2-(Prop-2-ynyloxy)butanoic acid purity.

Step-by-Step LC-MS Purity Validation Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It does not merely measure the sample; it continuously proves the instrument's fitness for purpose through embedded suitability checks, aligning with the latest [3].

Phase 1: Self-Validating Sample Preparation

Causality: Matrix effects can suppress or enhance MS signals. By utilizing an Internal Standard (IS), we mathematically normalize these fluctuations.

  • Stock Preparation: Dissolve 1.0 mg of 2-(Prop-2-ynyloxy)butanoic acid in 1.0 mL of LC-MS grade Methanol.

  • Calibration Curve: Prepare working standards ranging from 1 ng/mL to 1,000 ng/mL in a diluent of 50:50 Water:Methanol.

  • Internal Standard (IS) Spiking: Spike all blanks, standards, and unknown samples with a structurally similar analog (e.g., 2-butoxybutanoic acid) or a stable isotope-labeled standard at a constant concentration of 50 ng/mL.

Phase 2: Chromatographic Separation (UHPLC)

Causality: We strictly avoid Trifluoroacetic acid (TFA) in the mobile phase. While TFA yields sharp peaks, its high gas-phase basicity causes severe ion suppression in negative ESI mode. We use volatile Ammonium Acetate instead, which buffers the pH and enhances deprotonation [2].

  • Column: C18 Reverse-Phase (e.g., 1.7 µm, 2.1 x 100 mm). Maintain column temperature at 40°C to reduce backpressure.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Methanol.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, and re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI- MS/MS)

Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor ion and fragments it, filtering out background chemical noise and ensuring absolute specificity even if impurities co-elute.

  • Source Parameters: Set the ESI source to Negative mode. Capillary Voltage: 2.5 kV. Desolvation Temperature: 400°C. Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier Transition: m/z 141.05 → 97.06 (Loss of CO₂ [-44 Da]). Collision Energy (CE): ~15 eV.

    • Qualifier Transition: m/z 141.05 → 103.05 (Alternative backbone fragmentation). CE: ~20 eV.

Phase 4: ICH Q2(R2) Validation Execution

Causality: A method is only as good as its documented reliability. Execute the following sequence before reporting purity data [1].

  • System Suitability Test (SST): Inject the 50 ng/mL standard six consecutive times.

    • Acceptance: Peak area Relative Standard Deviation (RSD) must be < 2.0%. Retention time RSD < 1.0%.

  • Specificity (Carryover Check): Inject a blank matrix (diluent + IS) immediately after the highest calibration standard.

    • Acceptance: Any peak at the analyte's retention time must be < 20% of the Lower Limit of Quantification (LLOQ) signal.

  • Linearity & Range: Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Acceptance: The coefficient of determination (R²) must be ≥ 0.995 across the 1 ng/mL to 1,000 ng/mL range.

References

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." (2022).[Link]

  • Schwartz-Zimmermann, H.E., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry 416 (2024): 1199-1215.[Link]

  • Zheng, X., et al. "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer." International Journal of Molecular Sciences 25.11 (2024): 5901.[Link]

Validation

The "Linkerology" of Propargyloxy Acid Derivatives: A Comparative Guide to Optimizing Bifunctional Molecules

Introduction: The Linker as a Linchpin in Drug Design In the rapidly evolving landscape of drug discovery, the design of bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as a Linchpin in Drug Design

In the rapidly evolving landscape of drug discovery, the design of bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has emerged as a powerful strategy to tackle previously "undruggable" targets.[1] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that engages a cellular mechanism (like an E3 ubiquitin ligase for PROTACs), and a chemical linker that connects the two.[2] While significant effort is often focused on the design of the binding ligands, the linker is far from a passive spacer.[3] The "linkerology"—the systematic study and optimization of the linker's length, composition, and attachment points—is a critical determinant of a bifunctional molecule's overall efficacy, selectivity, and pharmacokinetic properties.[4][5]

This guide provides an in-depth comparison of the effects of linker length in a specific class of bifunctional molecules: those containing propargyloxy acid derivatives. The propargyl group (a terminal alkyne) is a versatile chemical handle, often utilized in "click chemistry" for its efficient and specific conjugation reactions, making it a popular choice for linker synthesis.[6] We will explore how varying the length of these linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, can profoundly impact the performance of these molecules. This analysis is supported by experimental data and detailed protocols to aid researchers in the rational design and optimization of their own bifunctional therapeutics.

The Critical Role of Linker Length in Ternary Complex Formation and Cellular Activity

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[7][8] The linker's length is paramount in this process, as it dictates the spatial orientation of the two proteins.[5] An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances its stability and, consequently, the efficiency of protein degradation.[5]

Conversely, a suboptimal linker can lead to several undesirable outcomes:

  • Steric Hindrance: A linker that is too short may prevent the two proteins from coming together effectively due to steric clashes.[9]

  • Unproductive Binding: A linker that is too long can lead to an unstable or non-productive ternary complex, where the necessary proximity for ubiquitination is not achieved.[9]

  • The "Hook Effect": At high concentrations, PROTACs with suboptimal linkers can favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex, leading to a decrease in degradation efficiency.[7][9]

The following sections will delve into the specific effects of linker length on key performance metrics, comparing the properties of common linker motifs.

Comparative Analysis of Linker Composition: Alkyl vs. PEG

The two most prevalent flexible linker types are alkyl chains and polyethylene glycol (PEG) chains.[3][5] The choice between these two has significant consequences for the resulting molecule's properties.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[3]Repeating ethylene glycol units.[3][10]
Solubility Generally hydrophobic, which can limit aqueous solubility.[3][10]Hydrophilic, typically improving the aqueous solubility of the molecule.[3][6][10]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[9][10]
Metabolic Stability Generally considered more metabolically stable.[10]The ether linkages can be susceptible to oxidative metabolism.[10]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.[10]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[10]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[3]Can be more challenging and costly to synthesize compared to alkyl linkers.[3]

Quantitative Impact of Linker Length on PROTAC Performance

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5] The following tables summarize synthesized data from various studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the critical nature of linker length optimization.

Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths [12]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.

This data clearly indicates that a PEG5 linker provides the optimal length for BRD4 degradation in this specific context, highlighting the "Goldilocks" principle of linker design—not too short, not too long.[12]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [12]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG53.135
PEG62.830

Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane.

Consistent with the degradation data, the PEG5 linker also demonstrates superior permeability and oral bioavailability in this series.[12] This suggests a synergistic effect of optimal linker length on both cellular entry and engagement of the degradation machinery.

Visualizing the Process: From Pathway to Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[7]

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Synthesis Synthesize Linker Library (Varying Lengths) Conjugation Conjugate to Ligands Linker_Synthesis->Conjugation Purification Purify & Characterize Conjugation->Purification Binding_Assay Target Engagement Assay (e.g., NanoBRET) Purification->Binding_Assay Degradation_Assay Degradation Assay (e.g., Western Blot) Binding_Assay->Degradation_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Degradation_Assay->Permeability_Assay

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the performance of bifunctional molecules.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to its target protein within intact cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescent tracer that binds to the same protein.[14] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[15]

Materials:

  • HEK293T cells

  • Plasmid DNA encoding the target protein fused to NanoLuc® luciferase[15]

  • Transfection reagent (e.g., FuGene HD)[15]

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Pen/Strep

  • NanoBRET™ tracer specific for the target protein

  • Test compounds (PROTACs)

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm[15]

Procedure:

  • Cell Transfection:

    • Prepare a mixture of the target protein-NanoLuc® plasmid DNA and transfection carrier DNA in Opti-MEM™.[15]

    • Add the transfection reagent and incubate for 20 minutes at room temperature to allow for the formation of DNA-vesicles.[15]

    • Add the transfection mixture to HEK293T cells suspended in DMEM and seed into the 96-well assay plate.[15]

    • Incubate for 18-24 hours to allow for protein expression.[15]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds and the NanoBRET™ tracer to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.[15]

  • Assay Readout:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.[15]

    • Read the plate within 20 minutes on a plate reader, measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[15]

    • Calculate the BRET ratio (610 nm emission / 450 nm emission).[15]

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's binding affinity in a cellular context.

Western Blot Analysis of Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following treatment with a degrader.[16]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[17][18]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody specific to a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with varying concentrations of the PROTAC for a desired time period.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[16][18]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[16]

    • Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.[16]

    • Denature the samples by heating at 95-100°C for 5-10 minutes.[16]

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[17]

    • Wash the membrane with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again with TBST.[16]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[19]

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across a lipid membrane, which is a key factor in oral bioavailability.[20][21]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)[22]

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • UV/Vis plate reader or LC-MS/MS system for analysis[21]

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution.[22]

  • Compound Addition:

    • Add the test compound solution to the donor wells.[22]

    • Add buffer to the acceptor wells.[22]

  • Incubation:

    • Place the donor plate into the acceptor plate and incubate for a set period (e.g., 5-18 hours) at room temperature.[20][22]

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV/Vis plate reader or LC-MS/MS.[22][23]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C_A] = Compound concentration in the acceptor well

      • [C_eq] = Equilibrium concentration

Conclusion: A Data-Driven Approach to Linker Design

The choice of linker is a critical decision in the design of propargyloxy acid derivatives and other bifunctional molecules.[10] As demonstrated, both the length and composition of the linker have a profound impact on a molecule's physicochemical properties, cell permeability, and its ability to form a productive ternary complex for target degradation.[12] Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can improve solubility and flexibility.[10] However, the optimal linker is highly context-dependent and must be determined through empirical testing.[5] By employing a systematic approach that combines a diverse library of linkers with robust in vitro and cellular assays, researchers can rationally design and optimize these powerful therapeutic agents for maximum efficacy.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review. Available at: [Link]

  • Hughes, S. J., & Ciulli, A. (2020). Structure-based PROTAC Design. In Royal Society of Chemistry. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-1. Available at: [Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Lalevee, N., et al. (2021). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. bioRxiv. Available at: [Link]

  • NanoBRET Assay Services. Reaction Biology. Available at: [Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 62(15), 6811-6831. Available at: [Link]

  • Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies. Available at: [Link]

  • PROTACs: Principles and Mechanisms. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Pharmacology & Translational Science, 5(9), 795-812. Available at: [Link]

  • Zhang, Y., et al. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules, 30(10), 2197. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Xiang, W., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology, 13, 860233. Available at: [Link]

  • Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available at: [Link]

  • Bifunctional linkers. CD Biosynsis. Available at: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies. Available at: [Link]

  • Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs. Pharmaceutics. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

Sources

Comparative

Distinguishing 2-(Prop-2-ynyloxy)butanoic Acid Isomers: A Comparative Spectroscopic Guide

As a Senior Application Scientist, I frequently encounter the challenge of resolving chiral aliphatic carboxylic acids. For drug development professionals and synthetic chemists, distinguishing the enantiomers of 2-(prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving chiral aliphatic carboxylic acids. For drug development professionals and synthetic chemists, distinguishing the enantiomers of 2-(prop-2-ynyloxy)butanoic acid —a molecule featuring a chiral center at C2, an ether linkage, and a terminal alkyne—requires moving beyond standard achiral spectroscopy.

Because enantiomers possess identical scalar physical properties, traditional 1 H-NMR and Infrared (IR) spectroscopy cannot distinguish the (R) and (S) configurations. To break this symmetry, we must introduce a chiral environment or utilize circularly polarized light.

This guide objectively compares the two most robust spectroscopic methodologies for this analyte: Chiral Nuclear Magnetic Resonance (NMR) via Solvating Agents and Vibrational Circular Dichroism (VCD) .

Molecular Profiling & The Spectroscopic Challenge

The structure of 2-(prop-2-ynyloxy)butanoic acid ( C7​H10​O3​ ) presents specific functional handles that dictate our analytical strategy:

  • The α -Proton (C2-H): Located directly on the stereocenter, this proton is highly sensitive to its immediate magnetic environment, making it the ideal reporter nucleus for NMR.

  • The Carboxyl (C=O) & Ether (C-O-C) Groups: These highly polar bonds produce strong, distinct vibrational stretching modes (at ~1710 cm −1 and ~1100 cm −1 , respectively), serving as excellent chromophores for VCD.

Workflow Start 2-(Prop-2-ynyloxy)butanoic acid Isomeric Mixture Goal1 Determine Enantiomeric Excess (ee %) Start->Goal1 Goal2 Determine Absolute Configuration (R/S) Start->Goal2 NMR 1H-NMR with CSA (e.g., BINOL-amino alcohol) Goal1->NMR VCD Vibrational Circular Dichroism (VCD) Goal2->VCD NMR_Step Diastereomeric Complexation Peak Splitting (ΔΔδ) NMR->NMR_Step VCD_Step IR Spectra + Chiral Response (Add 7-Azaindole to break dimers) VCD->VCD_Step Result1 Integration of Split α-H Signals NMR_Step->Result1 Result2 Compare with DFT Computed Spectra VCD_Step->Result2

Workflow for selecting spectroscopic methods based on analytical goals.

Technique 1: 1 H-NMR with Chiral Solvating Agents (CSAs)

The Causality of Enantiodiscrimination

To differentiate enantiomers via NMR, we must convert them into transient diastereomers. This is achieved using a Chiral Solvating Agent (CSA), such as an optically pure (S)-BINOL-based amino alcohol .

The basic amino group of the CSA forms a strong ion-pair/hydrogen-bond network with the carboxylic acid of our analyte. Once complexed, the bulky, electron-rich naphthyl rings of the BINOL framework create an anisotropic magnetic shielding cone . Because the (R)-acid and (S)-acid adopt different spatial orientations relative to this shielding cone, their α -protons experience different local magnetic fields. This results in chemical shift non-equivalence ( ΔΔδ ), splitting the previously identical C2-H signals into two distinct peaks.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a racemate control to validate baseline resolution before analyzing the unknown sample.

  • System Validation: Prepare a 0.05 M solution of racemic 2-(prop-2-ynyloxy)butanoic acid in CDCl3​ .

  • Complexation: Add 2.0 molar equivalents of enantiopure (S)-BINOL-amino alcohol to the NMR tube.

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 298 K (minimum 400 MHz, 64 scans).

  • Confirmation: Observe the α -proton region (~3.8–4.2 ppm). You must achieve baseline resolution ( ΔΔδ>0.05 ppm) of the two doublets/multiplets.

  • Sample Analysis: Repeat steps 1-3 with your unknown sample. Integrate the area under the split α -proton peaks to calculate the Enantiomeric Excess ( ee% ).

Technique 2: Vibrational Circular Dichroism (VCD)

The Causality of Absolute Configuration Assignment

While NMR provides rapid ee% determination, it cannot easily assign the absolute (R/S) configuration without extensive 2D-NOESY modeling. VCD solves this by measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. By comparing the experimental VCD spectrum against Density Functional Theory (DFT) computed spectra of the (R) and (S) models, the absolute configuration is assigned unambiguously.

The Dimerization Problem: Carboxylic acids like 2-(prop-2-ynyloxy)butanoic acid form strongly hydrogen-bonded homodimers in non-polar solvents. This exponentially increases the conformational space (from n monomers to (n2+n)/2 dimers), making DFT calculations computationally prohibitive and prone to mismatch errors.

The 7-Azaindole Solution: To enforce a self-validating, rigid system, we introduce 7-azaindole (7AI). 7AI acts as a structurally complementary base, breaking the acid homodimers to form a singular, well-defined heterodimer. This drastically reduces the conformational space and accelerates accurate DFT spectral matching .

VCD_Mechanism Dimer Carboxylic Acid Homodimer (Complex VCD Spectra) Agent Add 7-Azaindole (7AI) Dimer->Agent Monomer Analyte-7AI Heterodimer (Simplified VCD Spectra) Agent->Monomer DFT DFT Conformational Analysis (Reduced Space) Monomer->DFT

Mechanism of 7-azaindole in breaking carboxylic acid dimers for VCD.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 50 mg of enantiomerically enriched 2-(prop-2-ynyloxy)butanoic acid in 1 mL of CDCl3​ .

  • Dimer Disruption: Add 1.2 molar equivalents of 7-azaindole to the solution.

  • Spectral Acquisition: Load the sample into a BaF2​ cell (100 μ m path length). Record the IR and VCD spectra from 2000 to 900 cm −1 (resolution: 4 cm −1 , accumulation time: 4-6 hours to ensure a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search of the Analyte-7AI heterodimer using Molecular Mechanics, followed by DFT optimization and frequency calculations at the B3LYP/6-311+G(d,p) level.

  • Statistical Validation: Overlay the experimental and computed spectra. Use an Enantiomeric Similarity Index (ESI) algorithm to statistically validate the match, removing subjective visual bias.

Comparative Data Analysis

To guide your experimental design, the following tables summarize the operational parameters and expected quantitative markers for 2-(prop-2-ynyloxy)butanoic acid.

Table 1: Methodological Comparison
Feature 1 H-NMR with CSA (BINOL)VCD with 7-Azaindole
Primary Output Enantiomeric Excess ( ee% )Absolute Configuration (R/S)
Sample Requirement ~5-10 mg~30-50 mg
Analysis Time Minutes (Acquisition)Hours (Acquisition) + Days (DFT)
Computational Need NoneHigh (DFT / Supercomputing)
Sample Recovery Requires extraction from CSARequires extraction from 7AI
Best Used For Process chemistry, rapid screeningRegulatory filings (FDA/EMA), structural proof
Table 2: Quantitative Spectral Markers (Expected)
TechniqueKey Spectral MarkerPhysical ObservationResolution Metric
NMR + CSA C2-H ( α -proton)Peak splitting of the methine multiplet ΔΔδ≈0.05−0.15 ppm
NMR + CSA Alkyne C C-HMinor peak splitting (distant from chiral center) ΔΔδ<0.02 ppm
VCD + 7AI C=O Stretch (~1710 cm −1 )Strong bisignate Cotton effectAnisotropy factor ( g ) ≈10−4
VCD + 7AI C-O-C Stretch (~1100 cm −1 )Moderate VCD signal correlating to C2 stereocenterHigh ESI confidence score

Decision Matrix & Conclusion

The choice between NMR and VCD is dictated by the phase of your research:

  • Opt for Chiral NMR when optimizing asymmetric syntheses. It provides a highly accurate, high-throughput method for quantifying the enantiomeric ratio without the bottleneck of computational modeling.

  • Opt for VCD when identifying a novel isomer for the first time or preparing an Investigational New Drug (IND) application. Regulatory agencies prioritize chiroptical methods like VCD because they provide an absolute, first-principles proof of 3D geometry. By utilizing the 7-azaindole dimer-breaking strategy, the traditionally grueling VCD computational workflow is transformed into a streamlined, highly reliable protocol.

References

  • Title: Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: Frontiers in Chemistry (2020) URL: [Link]

  • Title: 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products Source: Chemical Communications (RSC Publishing, 2022) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Prop-2-ynyloxy)butanoic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respon...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-(Prop-2-ynyloxy)butanoic acid, a molecule possessing both a carboxylic acid and a terminal alkyne functionality. The dual nature of this compound necessitates a careful and informed approach to its disposal to ensure laboratory safety and environmental compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make safe and compliant decisions.

I. Core Safety Principles and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. 2-(Prop-2-ynyloxy)butanoic acid combines the corrosivity of a carboxylic acid with the reactivity of a terminal alkyne.

  • Carboxylic Acid Group: This functional group renders the molecule acidic and potentially corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4]

  • Terminal Alkyne Group: The proton on the terminal alkyne is acidic and can be deprotonated to form highly reactive and potentially explosive acetylide anions.[5] This is particularly hazardous in the presence of certain metal salts (e.g., copper(I), silver, mercury) or strong bases.[5]

Essential Personal Protective Equipment (PPE): Adherence to safety protocols is non-negotiable.[6] Always wear:

  • Safety goggles or a face shield.[6]

  • A flame-resistant lab coat.[5]

  • Appropriate chemical-resistant gloves (e.g., nitrile).[7][8]

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential reactions.[5][9]

II. Decision-Making Workflow for Disposal

The appropriate disposal pathway for 2-(Prop-2-ynyloxy)butanoic acid is contingent on its form: as a pure (unused or expired) substance or as a component of a reaction mixture. The following diagram outlines the critical decision-making process.

DisposalWorkflow Disposal Decision Workflow for 2-(Prop-2-ynyloxy)butanoic Acid start Waste Containing 2-(Prop-2-ynyloxy)butanoic Acid decision Is the waste a reaction mixture or pure/unadulterated compound? start->decision reaction_mixture Reaction Mixture decision->reaction_mixture Reaction Mixture pure_compound Pure/Unused Compound decision->pure_compound Pure Compound quench Step 1: Quench Reactive Species (Neutralize residual alkyne) reaction_mixture->quench neutralize_acid Step 2: Neutralize Carboxylic Acid (Adjust pH to 5.5-9.0) quench->neutralize_acid collect_waste Step 3: Collect as Hazardous Waste in a labeled, compatible container neutralize_acid->collect_waste ehs_disposal Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. collect_waste->ehs_disposal no_quench Do NOT attempt to quench or neutralize in the original container. pure_compound->no_quench package_waste Securely seal and label as hazardous waste. no_quench->package_waste package_waste->ehs_disposal

Caption: Disposal workflow for 2-(Prop-2-ynyloxy)butanoic acid.

III. Detailed Disposal Protocols

This protocol is designed for the safe disposal of aqueous or organic solutions resulting from a chemical reaction. The primary objective is to neutralize all reactive species before collection.

Step 1: Quenching the Terminal Alkyne

  • Rationale: This is a critical step to mitigate the risk of forming explosive acetylides.[5] The procedure should be performed in a fume hood, and the reaction vessel should be cooled in an ice bath to manage any exothermic reactions.

  • Procedure:

    • While stirring the reaction mixture in an ice bath, slowly add a mild proton source to ensure the alkyne is fully protonated. A dilute solution of a weak acid (e.g., 1 M ammonium chloride) can be used.

    • Continue stirring for at least 30 minutes after the addition is complete.

    • Allow the mixture to slowly warm to room temperature.[5]

Step 2: Neutralization of the Carboxylic Acid

  • Rationale: Corrosive wastes must be neutralized to a pH range that is safe for handling and compliant with institutional disposal policies, typically between 5.5 and 9.0.[10]

  • Procedure:

    • Continue to stir the quenched reaction mixture.

    • Slowly add a base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 1 M NaOH), to the mixture.

    • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter.

    • Continue adding the base dropwise until the pH is within the acceptable range (5.5-9.0).

Step 3: Collection and Labeling

  • Rationale: Proper containment and labeling are legally required and essential for the safety of waste handlers.[11][12]

  • Procedure:

    • Transfer the fully quenched and neutralized mixture into a designated hazardous waste container.[8]

    • Ensure the container is made of a material compatible with the waste components (e.g., do not store acidic waste in metal containers).[13]

    • The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "2-(Prop-2-ynyloxy)butanoic acid" and any solvents or other reagents present.[5][12]

    • Seal the container securely and store it in a designated satellite accumulation area.[5]

Step 4: Final Disposal

  • Procedure: Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5][14]

  • Rationale: Attempting to quench or neutralize a pure, concentrated chemical in its original container can lead to an uncontrolled reaction. Therefore, pure or residual product should be disposed of directly.

  • Procedure:

    • Do not open the container if it is expired or shows signs of degradation.

    • Ensure the container is securely sealed.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name.[5]

    • Arrange for disposal through your institution's EHS office.[5]

IV. Quantitative Guidance and Summary Table

The following table provides illustrative quantitative parameters for the neutralization of a hypothetical laboratory-scale reaction mixture. Note: These values are examples and must be adjusted based on the specific reaction conditions and concentration of 2-(Prop-2-ynyloxy)butanoic acid.

ParameterIllustrative ValueRationale & Key Considerations
Initial Reaction Volume 50 mLA typical laboratory scale.
Assumed Concentration of Acid 0.5 MAdjust based on your experimental setup.
Neutralizing Agent 1 M Sodium Hydroxide (NaOH)A common laboratory base for neutralization.
Required Volume of Base ~25 mLCalculated based on stoichiometry (Volume = Moles / Concentration).
Target pH Range 5.5 - 9.0Standard for drain disposal of non-hazardous aqueous waste.[10]
Final Waste Volume ~75 mLTo be collected in a designated hazardous waste container.
V. Spill Management

In the event of a spill, evacuate and ventilate the area immediately.[8] For small spills, use an inert absorbent material such as vermiculite or dry sand.[8] Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[8]

VI. Conclusion

The responsible disposal of 2-(Prop-2-ynyloxy)butanoic acid is a critical aspect of laboratory safety and environmental stewardship. By understanding the dual reactivity of its functional groups and following the detailed protocols outlined in this guide, researchers can ensure that this compound is managed safely from the bench to its final disposal. Always consult with your institution's EHS department for guidance specific to your location and regulations.[8]

References

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. Available from: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. SOP: Water-Reactive Chemicals. Available from: [Link]

  • Auburn University. AU Lab Safety Sheets - Water Reactive Chemicals Overview. Available from: [Link]

  • University of Louisville. Pro-Handling of Reactive Chemicals — Policy and Procedure Library. Available from: [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available from: [Link]

  • Wikipedia. Butyric acid. Available from: [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Available from: [Link]

  • University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7. Available from: [Link]

  • Alberta Health Services. Hazardous Chemical Waste Procedure ESM-01-02. Available from: [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. Available from: [Link]

  • Turito. Butanoic Acid - Structure, Properties, Uses. Available from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • University of Notre Dame. Hazardous Waste Procedure ENV02. Available from: [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Available from: [Link]

  • University of San Francisco. Hazardous Waste Guidelines and How to dispose of your waste. Available from: [Link]

  • Michigan State University. Alkyne Reactivity. Available from: [Link]

  • Chemistry LibreTexts. 1.6: Reduction of Alkynes. Available from: [Link]

  • Google Patents. US4992601A - Process for the selective separation of alkenes and alkynes.
  • PubChem. Butyric Acid. Available from: [Link]

  • Breckland Scientific. Butanoic Acid - SAFETY DATA SHEET. Available from: [Link]

  • Chemos. Safety Data Sheet: Butyric acid. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Prop-2-ynyloxy)butanoic acid

As a Senior Application Scientist, I recognize that handling bifunctional linkers like 2-(Prop-2-ynyloxy)butanoic acid requires more than a cursory glance at a Safety Data Sheet (SDS). This compound—featuring both a reac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional linkers like 2-(Prop-2-ynyloxy)butanoic acid requires more than a cursory glance at a Safety Data Sheet (SDS). This compound—featuring both a reactive carboxylic acid and a terminal alkyne—is a cornerstone reagent in drug development, specifically for linking pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

To ensure absolute safety and experimental success, laboratory personnel must understand the causality behind the hazards and the chemical logic dictating our Personal Protective Equipment (PPE) and operational workflows.

Chemical Profile & Hazard Causality

The handling protocols for 2-(Prop-2-ynyloxy)butanoic acid[2] are dictated by its dual functional groups:

  • Carboxylic Acid Moiety: Acts as a localized tissue irritant. It readily donates a proton to the moisture on skin or mucous membranes, causing chemical burns upon prolonged contact.

  • Terminal Alkyne Moiety: While generally stable under standard conditions, terminal alkynes possess a slightly acidic proton. Under basic conditions, in the presence of unalloyed heavy metals (specifically Copper, Silver, or Mercury), they can form highly unstable, shock-sensitive metal acetylides.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient if the carrier solvent is ignored. The following causality-driven PPE protocol must be strictly adhered to:

  • Hand Protection (Solvent-Dependent):

    • For Neat Solid: Standard 100% nitrile gloves (minimum 4 mil thickness) provide an adequate barrier against the dry acid.

    • For Reaction Solutions (Critical Insight): In standard coupling workflows, this acid is dissolved in Dichloromethane (DCM)[1]. DCM permeates standard nitrile in under 3 minutes , acting as a Trojan horse that carries the dissolved acid directly into the skin. When executing the operational plan below, operators must use a double-glove system: a Silver Shield/4H laminate inner glove (for absolute chemical resistance) beneath a nitrile outer glove (to restore tactile dexterity).

  • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1+). Safety glasses are inadequate because the acid's vapor pressure increases when dissolved in volatile organic solvents, risking ocular exposure via lateral splash or vapor diffusion.

  • Body Protection: A knee-length, flame-resistant (FR) Nomex lab coat. While the acid itself is merely combustible, the click chemistry workflows it enables rely on highly flammable solvents (e.g., THF, t-Butanol).

  • Respiratory Protection: All handling, weighing, and solvent dissolution must occur within a certified Class II chemical fume hood with the sash positioned at a maximum of 18 inches.

Operational Plan: Bifunctional Conjugation Workflow

To build trust in your methodology, every protocol must be a self-validating system . Below is the standardized, step-by-step workflow for coupling 2-(Prop-2-ynyloxy)butanoic acid to an amine-bearing pharmacophore, followed by a CuAAC click reaction[1].

Phase A: DCC/DMAP-Mediated Amidation
  • Preparation: In an oven-dried flask under Argon, dissolve 1.0 eq of the target amine and 1.1 eq of 2-(Prop-2-ynyloxy)butanoic acid[3] in anhydrous DCM.

  • Activation: Cool the system to 0 °C. Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: Cooling suppresses the formation of inactive N-acylurea byproducts, kinetically favoring the desired O-acylisourea intermediate.

  • Validation Checkpoint 1 (Visual): Within 30 minutes, a dense white precipitate of dicyclohexylurea (DCU) will form. This is a built-in visual cue validating that the activation step is successfully proceeding. If the solution remains clear, the DCC is degraded and the reaction must be aborted.

  • Validation Checkpoint 2 (Chromatographic): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with KMnO₄; the terminal alkyne of the coupled product will rapidly reduce the Mn(VII), appearing as a bright yellow spot against a purple background.

  • Workup: Filter the DCU precipitate. Wash the organic filtrate with 1M HCl (to remove DMAP) and saturated NaHCO₃ (to remove unreacted acid).

Phase B: CuAAC Click Reaction
  • Preparation: Dissolve the purified alkyne-intermediate and 1.0 eq of the azide-partner in a 1:1 mixture of t-Butanol and water.

  • Catalysis: Add 0.1 eq of CuSO₄·5H₂O and 0.2 eq of Sodium Ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, eliminating the need to handle highly air-sensitive Cu(I) salts.

  • Validation Checkpoint 3 (Spectroscopic): Confirm reaction completion via FT-IR spectroscopy. The strong, distinct azide stretch at ~2100 cm⁻¹ will completely disappear when the cycloaddition is finished.

Disposal and Quenching Plan

Improper disposal of alkyne and copper mixtures can lead to catastrophic laboratory incidents.

  • Heavy Metal/Alkyne Segregation (Critical): Do not pour unquenched CuAAC reaction mixtures into standard basic waste drums. Over time, unreacted terminal alkynes can react with the copper catalyst to form explosive copper acetylides.

  • Quenching Protocol: Prior to disposal, quench all CuAAC reaction mixtures with an equal volume of 0.1 M EDTA solution . Causality: EDTA aggressively chelates the Cu(I)/Cu(II) ions, stripping them from the alkyne and preventing acetylide formation. The quenched mixture can then be safely transferred to the aqueous heavy metal waste stream.

  • Halogenated Waste: All DCM washings containing unreacted 2-(Prop-2-ynyloxy)butanoic acid must be segregated into dedicated halogenated organic waste containers.

Quantitative Data Summary

Property / RequirementSpecification / ProtocolCausality / Rationale
Chemical Identity 2-(Prop-2-ynyloxy)butanoic acidBifunctional linker (Carboxylic acid + Terminal alkyne)[2].
CAS Number / MW 1157984-71-8 / 142.15 g/mol Unique identifier for procurement and SDS tracking[3].
Glove Material (Solid) Nitrile (≥ 4 mil)Sufficient barrier for dry, neat organic acids.
Glove Material (in DCM) Silver Shield / 4H laminateDCM permeates nitrile in <3 minutes; laminate prevents exposure.
Incompatible Materials Unalloyed Cu, Ag, Strong BasesTerminal alkyne forms shock-sensitive metal acetylides.
Quenching Agent 0.1 M EDTA solutionChelates Copper to prevent long-term acetylide formation in waste.

Workflow Visualization

G A 2-(Prop-2-ynyloxy)butanoic acid (Alkyne Donor) D Alkyne-Functionalized Intermediate A->D Esterification/ Amidation B Target Molecule (Amine/Alcohol) B->D C Coupling Reagents (DCC, DMAP, DCM) C->D G 1,2,3-Triazole Conjugate (Final Product) D->G CuAAC Click Reaction E Azide Partner (e.g., Fluorophore) E->G F Click Catalysts (CuSO4, NaAsc) F->G

Figure 1: Workflow for bifunctional conjugation using 2-(Prop-2-ynyloxy)butanoic acid.

References

  • Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Pharmacophores. MDPI (Molecules 2020, 25(4), 1010). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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